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  • Product: Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate
  • CAS: 412019-00-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate is a dicarbonyl compound featuring a substituted cyclohexane ring, a structural motif of si...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate is a dicarbonyl compound featuring a substituted cyclohexane ring, a structural motif of significant interest in medicinal chemistry. Its versatile functionality, comprising a ketone and a β-keto ester, renders it a valuable synthetic intermediate for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, a detailed protocol for its synthesis via Claisen condensation, its physicochemical properties, and a discussion of its potential applications in the realm of drug discovery and development.

Chemical Structure and Properties

The chemical structure of Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate is characterized by a cyclohexane ring with two methyl groups at the C4 position and a ketone at the C2 position. An ethyl oxoacetate group is attached to the C1 position of the cyclohexanone ring.

Table 1: Physicochemical Properties of Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate

PropertyValueSource
IUPAC Name Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate-
CAS Number 412019-00-2,
Molecular Formula C₁₂H₁₈O₄
Molecular Weight 226.27 g/mol
Appearance Not specified (likely an oil or low-melting solid)-
Solubility Expected to be soluble in common organic solvents like ethanol, diethyl ether, and ethyl acetate.

Spectroscopic Data:

  • ¹H NMR: Signals corresponding to the ethyl group (a quartet and a triplet), singlets for the two methyl groups, and a series of multiplets for the cyclohexyl ring protons.

  • ¹³C NMR: Resonances for the two carbonyl carbons (ketone and ester), the ester carbon, the quaternary carbon bearing the methyl groups, and the various methylene carbons of the cyclohexane ring.

  • IR Spectroscopy: Strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis of Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate

The primary synthetic route to Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate is the Claisen condensation of 4,4-dimethylcyclohexanone with diethyl oxalate. This reaction is a classic carbon-carbon bond-forming reaction that is highly effective for the synthesis of β-keto esters.

The reaction proceeds via the formation of an enolate from 4,4-dimethylcyclohexanone, which then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. Subsequent elimination of an ethoxide ion yields the desired product.

Synthesis_Workflow cluster_reactants Reactants & Conditions reagent1 4,4-Dimethylcyclohexanone reaction Claisen Condensation reagent1->reaction reagent2 Diethyl Oxalate reagent2->reaction base Sodium Ethoxide (Base) base->reaction 1. Deprotonation solvent Anhydrous Ethanol (Solvent) solvent->reaction workup Acidic Workup (e.g., dilute HCl) reaction->workup 2. Neutralization purification Purification (e.g., Column Chromatography) workup->purification product Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate purification->product

Caption: Synthetic workflow for Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate.

Experimental Protocol: Claisen Condensation

This protocol describes a representative procedure for the synthesis of Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate.

Materials:

  • 4,4-Dimethylcyclohexanone

  • Diethyl oxalate

  • Sodium metal

  • Anhydrous ethanol

  • Diethyl ether

  • Dilute hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol. Carefully add small pieces of sodium metal to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved to form a solution of sodium ethoxide.

  • Reaction Setup: Cool the sodium ethoxide solution to 0 °C in an ice bath.

  • Addition of Reactants: To the cooled sodium ethoxide solution, add a solution of 4,4-dimethylcyclohexanone in anhydrous ethanol dropwise. Following this, add diethyl oxalate dropwise, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC).

  • Workup: Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow addition of dilute hydrochloric acid until the solution is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate.

Applications in Chemical Synthesis and Drug Discovery

While specific applications of Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate in drug development are not extensively documented in publicly available literature, its structural motifs suggest significant potential as a versatile building block in medicinal chemistry. The presence of multiple reactive sites allows for a variety of chemical transformations to generate diverse molecular scaffolds.

The cyclohexanone moiety is a common feature in many biologically active compounds. Derivatives of cyclohexanone have been explored for various therapeutic applications, including as anticancer and antimicrobial agents.

The β-keto ester functionality is a particularly useful synthetic handle. It can be readily alkylated, acylated, or used in condensation reactions to introduce further complexity. For instance, it can serve as a precursor for the synthesis of various heterocyclic systems, which are prevalent in many approved drugs.

Potential_Applications cluster_transformations Chemical Transformations cluster_scaffolds Resulting Scaffolds cluster_applications Potential Therapeutic Areas start Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate alkylation Alkylation start->alkylation acylation Acylation start->acylation condensation Condensation Reactions (e.g., with hydrazines, ureas) start->condensation reduction Reduction of Ketone start->reduction substituted_cyclohexanes Substituted Cyclohexane Derivatives alkylation->substituted_cyclohexanes acylation->substituted_cyclohexanes heterocycles Heterocyclic Compounds (e.g., Pyrazoles, Pyrimidines) condensation->heterocycles amino_alcohols 1,3-Amino Alcohols reduction->amino_alcohols anticancer Anticancer Agents heterocycles->anticancer antimicrobial Antimicrobial Agents heterocycles->antimicrobial cns_agents CNS-active Compounds substituted_cyclohexanes->cns_agents amino_alcohols->cns_agents

Caption: Potential synthetic pathways and applications of the title compound.

Conclusion

Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate is a synthetically accessible dicarbonyl compound with significant potential as an intermediate in organic synthesis and medicinal chemistry. While detailed biological studies on this specific molecule are limited, its structural features and the known activities of related compounds suggest that it could be a valuable starting material for the development of novel therapeutic agents. The synthetic protocol provided herein offers a reliable method for its preparation, enabling further investigation into its chemical reactivity and biological properties by researchers in the field of drug discovery.

References

  • NextSDS. (4,4-Dimethyl-2-oxo-cyclohexyl)-oxo-acetic acid ethyl ester. Retrieved from [Link]

  • Kozioł, A., et al. (2018).
  • Manikandan, A., et al. (2020). Synthesis and spectral studies of novel cyclohexanone based derivatives and their biological activity.
Exploratory

An In-depth Technical Guide to the Safe Handling of Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate

For Researchers, Scientists, and Drug Development Professionals A Note on This Document: A specific, verified Safety Data Sheet (SDS) for Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate (CAS No. 412019-00-2) is not p...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

A Note on This Document: A specific, verified Safety Data Sheet (SDS) for Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate (CAS No. 412019-00-2) is not publicly available at the time of this writing. This guide has been developed by synthesizing data from structurally analogous compounds to provide a robust framework for risk assessment and safe handling. The recommendations herein are based on established principles of chemical safety and information from related keto-ester and cyclohexanone derivatives. This document is intended to supplement, not replace, a formal, substance-specific risk assessment which must be conducted by the end-user before commencing any work.

Introduction and Anticipated Hazard Profile

Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate is a complex organic molecule featuring a substituted cyclohexanone ring and a keto-ester functional group. While this specific molecule lacks extensive public safety data, its structural motifs are common in chemical synthesis. By examining related compounds, we can anticipate its likely hazard profile. This proactive approach is fundamental to ensuring laboratory safety.

The primary structural analogues considered in this assessment include:

  • Ethyl 2-oxocyclohexylacetate: Provides data on the core keto-ester functionality on a cyclohexyl ring.

  • Ethyl 2-(4-oxocyclohexyl)acetate: Offers insights into a similar isomer.

  • Cyclohexanone: The foundational ring structure, for which extensive toxicity and handling data exists.

Based on these analogues, we can infer a hazard profile that necessitates careful handling. The primary concerns are irritation to the skin, eyes, and respiratory tract, and potential for harm if swallowed[1][2]. The presence of the cyclohexanone moiety also suggests that good ventilation is crucial to avoid inhalation exposure, which can lead to headaches, dizziness, and other central nervous system effects with the parent compound[3].

Identification
Identifier Value
Chemical Name Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate
Synonyms (4,4-Dimethyl-2-oxo-cyclohexyl)-oxo-acetic acid ethyl ester
CAS Number 412019-00-2[4]
Molecular Formula C12H18O4
Anticipated Appearance Colorless to pale-yellow liquid
Anticipated GHS Hazard Classification

This classification is predictive and based on data from analogous compounds[1][2][5].

Hazard Class Category Hazard Statement
Acute Toxicity, Oral4 (Warning)H302: Harmful if swallowed
Skin Corrosion/Irritation2 (Warning)H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2 (Warning)H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3 (Warning)H335: May cause respiratory irritation

Principles of Safe Handling and Exposure Control

The cornerstone of safely handling this compound is the principle of "As Low As Reasonably Practicable" (ALARP) exposure. This is achieved through a multi-layered approach encompassing engineering controls, administrative controls, and Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense

Direct control of vapors and aerosols at the source is the most effective method of exposure prevention.

  • Fume Hood: All manipulations of the compound, including weighing, transferring, and reactions, must be conducted inside a certified chemical fume hood. This is non-negotiable. The causality is clear: the fume hood contains vapors, preventing them from entering the laboratory atmosphere and the user's breathing zone, which is critical as related compounds are known respiratory irritants[1][2].

  • Ventilation: The laboratory should have a general ventilation system that provides a minimum of 6-12 air changes per hour to dilute any fugitive emissions.

Personal Protective Equipment (PPE): The Last Barrier

PPE selection must be deliberate and based on the anticipated hazards of skin/eye contact and irritation. The following workflow diagram illustrates the decision-making process for selecting appropriate PPE.

PPE_Selection_Workflow start_node Start: Handling Compound decision_eye Risk of Splash or Aerosol? start_node->decision_eye Assess Eye Contact Risk decision_node decision_node process_node process_node end_node Ready for Safe Handling eye_protection Wear ANSI Z87.1-rated safety glasses with side shields OR chemical goggles. decision_eye->eye_protection Yes decision_skin Risk of Skin Contact? decision_eye->decision_skin No (Low Risk) eye_protection->decision_skin skin_protection Wear standard laboratory coat. Select appropriate gloves (Nitrile recommended). decision_skin->skin_protection Yes (Always Assumed) check_gloves Check glove compatibility and inspect for damage before use. skin_protection->check_gloves check_gloves->end_node

Caption: PPE Selection Workflow for Handling the Compound.

Detailed PPE Specifications:

  • Eye Protection: Chemical safety goggles are recommended, especially when handling larger quantities (>50 mL) or when there is a significant risk of splashing. Standard safety glasses with side shields are the minimum requirement.

  • Hand Protection: Nitrile gloves are the standard recommendation. Always check for breakthrough time and compatibility with the specific solvents being used. Dispose of contaminated gloves immediately and wash hands thoroughly.

  • Body Protection: A standard, flame-resistant laboratory coat should be worn and kept fully buttoned.

Emergency Procedures: A Self-Validating System

Preparedness is key to mitigating the impact of an accidental release or exposure. Protocols must be clear, practiced, and self-validating.

First-Aid Measures

The immediate response to an exposure is critical to minimize harm.

Exposure Route First-Aid Protocol
Inhalation 1. Immediately move the affected person to fresh air. 2. If breathing is difficult, provide oxygen. 3. If breathing has stopped, begin artificial respiration. 4. Seek immediate medical attention.[6]
Skin Contact 1. Immediately remove all contaminated clothing. 2. Wash the affected area with soap and plenty of water for at least 15 minutes.[7] 3. Seek medical attention if irritation develops or persists.
Eye Contact 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting. 2. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. 3. Never give anything by mouth to an unconscious person. 4. Seek immediate medical attention.[6]
Accidental Release Measures (Spill Response)

A structured response to a spill prevents its spread and ensures the safety of laboratory personnel.

Spill_Response_Workflow start_node Spill Detected p1 Evacuate immediate area if necessary start_node->p1 Alert personnel & assess scale process_node process_node decision_node decision_node end_node Area Safe decision_size Is spill >100mL or unmanageable? p1->decision_size p2_large Contact institutional EH&S / Emergency Response. Evacuate laboratory. decision_size->p2_large Yes p2_small Ensure proper PPE is worn (goggles, gloves, lab coat) decision_size->p2_small No p3_small Contain spill with absorbent material (e.g., vermiculite, sand, or chemical absorbent pads) p2_small->p3_small p4_small Work from outside of spill inward to prevent spreading p3_small->p4_small p5_small Carefully collect absorbed material into a labeled, sealable waste container using non-sparking tools p4_small->p5_small p6_small Decontaminate the area with a suitable solvent followed by soap and water p5_small->p6_small p7_small Dispose of waste through institutional hazardous waste program p6_small->p7_small p7_small->end_node

Caption: Workflow for Responding to a Chemical Spill.

Storage and Disposal Protocols

Handling and Storage

Proper storage is essential for maintaining the chemical's integrity and preventing accidents.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] Keep away from heat, sparks, and open flames.

  • Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.

  • Hygienic Practices: Wash hands thoroughly after handling, especially before eating, drinking, or smoking. Do not eat, drink, or smoke in areas where the chemical is handled.[6]

Disposal Considerations

All waste must be treated as hazardous.

  • Waste Disposal: Dispose of the chemical and any contaminated materials (e.g., absorbent pads, gloves) through a licensed professional waste disposal service. Do not allow the material to enter drains or waterways.

Fire-Fighting Measures

While specific flammability data is unavailable, the cyclohexanone structure suggests it should be treated as a combustible liquid[3][9].

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers[3].

  • Specific Hazards: Combustion may produce toxic gases, including carbon monoxide and carbon dioxide. Vapors may be heavier than air and can travel to an ignition source[6][9].

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

References

  • (4,4-Dimethyl-2-oxo-cyclohexyl)-oxo-acetic acid ethyl ester - NextSDS. NextSDS. [Link]

  • ACETIC ACID 4-OXO-CYCLOHEXYL ESTER — Chemical Substance Information - NextSDS. NextSDS. [Link]

  • Ethyl 2-oxocyclohexylacetate | C10H16O3 | CID 91229 - PubChem - NIH. PubChem. [Link]

  • Ethyl 2-(4-oxocyclohexyl)acetate | C10H16O3 | CID 12666966 - PubChem. PubChem. [Link]

  • Cyclohexanone - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Material Safety Data Sheet - Greenbook.net. Greenbook.net. [Link]

  • Cyclohexanone - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI. National Center for Biotechnology Information. [Link]

  • Safety Data Sheet - Greenfield Global. Greenfield Global. [Link]

  • Cyclohexanone - SAFETY DATA SHEET - PENTA. PENTA. [Link]

  • Ethyl 2-(4-oxocyclohexyl)acetate | CAS 58012-34-3 | AMERICAN ELEMENTS ®. American Elements. [Link]

  • Cyclohexanone - SAFETY DATA SHEET - PENTA. PENTA. [Link]

Sources

Foundational

Technical Guide: Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate - A Search for a Specific Chemical Identity

A Note to Our Researchers, Scientists, and Drug Development Professionals: The absence of a dedicated CAS number suggests that Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate may be a novel compound, a transient inte...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note to Our Researchers, Scientists, and Drug Development Professionals:

The absence of a dedicated CAS number suggests that Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate may be a novel compound, a transient intermediate, or a substance that has not yet been widely synthesized, characterized, or registered.

While a detailed guide on the requested molecule cannot be constructed without this critical identifier and the associated validated data, this document will serve to:

  • Deconstruct the Naming and Structure: Clarify the intended chemical structure based on its IUPAC name.

  • Explore Structurally Related Compounds: Provide information on closely related molecules for which data is available, offering insights into potential properties and synthesis strategies.

  • Propose a Path Forward: Outline the necessary steps for the characterization and registration of a new chemical entity.

Deconstructing the Target Molecule: Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate

The name describes a specific chemical structure with the following key features:

  • Cyclohexyl Ring: A six-membered carbon ring.

  • 4,4-dimethyl: Two methyl groups attached to the fourth carbon of the cyclohexyl ring.

  • 2-oxo: A ketone functional group at the second position of the cyclohexyl ring.

  • 2-oxoacetate Side Chain: An ethyl ester of a glyoxylic acid (oxoacetic acid) moiety attached to the second carbon of the cyclohexyl ring.

The proposed structure is as follows:

Caption: Proposed structure of Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate.

Exploration of Structurally Related and Registered Compounds

To provide a practical framework, we can examine registered compounds that share significant structural motifs with the target molecule. These analogs can offer valuable insights into potential synthetic routes, reactivity, and biological activity.

Ethyl 2-oxocyclohexylacetate (CAS: 24731-17-7)[1][2]

This compound is a close analog, lacking only the dimethyl groups at the 4-position. It is a commercially available intermediate.

PropertyValueSource
Molecular Formula C₁₀H₁₆O₃PubChem[1]
Molecular Weight 184.23 g/mol PubChem[1]
Appearance Colorless to light yellow liquidCommercial Suppliers
Boiling Point Not specified
Density 1.02 g/mL[2]

Synthesis Overview: A common route to this class of compounds is the alkylation of a cyclohexanone enolate with an ethyl haloacetate, such as ethyl bromoacetate.

Synthesis_of_Ethyl_2_oxocyclohexylacetate Cyclohexanone Cyclohexanone Enolate Cyclohexanone Enolate Cyclohexanone->Enolate Deprotonation Product Ethyl 2-oxocyclohexylacetate (CAS: 24731-17-7) Enolate->Product SN2 Alkylation Base Base (e.g., LDA, NaH) Base->Enolate Alkylating_Agent Ethyl bromoacetate Alkylating_Agent->Product

Caption: General synthetic workflow for Ethyl 2-oxocyclohexylacetate.

2-(4,4-Dimethylcyclohexyl)-2-oxoacetic acid (CAS: 2092416-70-9)[4]

This compound is the carboxylic acid precursor to the target ethyl ester. Its existence suggests that the synthesis of the target molecule is chemically feasible through esterification.

PropertyValueSource
Molecular Formula C₁₀H₁₆O₃PubChem[3]
Molecular Weight 184.23 g/mol PubChem[3]
IUPAC Name 2-(4,4-dimethylcyclohexyl)-2-oxoacetic acidPubChem[3]

Proposed Synthesis of the Target Molecule via this Intermediate: A standard Fischer esterification of this carboxylic acid with ethanol in the presence of a catalytic amount of acid (e.g., sulfuric acid) would be a logical final step to obtain the desired ethyl ester.

Esterification_Workflow Carboxylic_Acid 2-(4,4-Dimethylcyclohexyl)-2-oxoacetic acid (CAS: 2092416-70-9) Target_Molecule Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate Carboxylic_Acid->Target_Molecule Fischer Esterification Ethanol Ethanol Ethanol->Target_Molecule Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->Target_Molecule

Caption: Proposed esterification to the target molecule.

Path Forward: Characterization and Registration of a New Chemical Entity

For researchers who have synthesized a compound believed to be Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate, the following steps are crucial for its formal identification and registration:

  • Purification: Ensure the compound is of high purity, typically through methods like column chromatography or recrystallization.

  • Spectroscopic Analysis:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential to confirm the carbon-hydrogen framework and the connectivity of the atoms.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Infrared (IR) Spectroscopy: To identify key functional groups such as the ketone and ester carbonyls.

  • Elemental Analysis: To determine the empirical formula.

  • CAS Registry Number Application: Once the structure is unequivocally confirmed, the data can be submitted to the Chemical Abstracts Service for the assignment of a new CAS Registry Number.

Conclusion

While a dedicated technical guide for Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate cannot be provided at this time due to the lack of a registered CAS number and associated public data, this document serves as a guide for researchers interested in this or structurally similar molecules. By understanding the chemical nomenclature, exploring the properties and synthesis of related compounds, and following the established procedures for the characterization of new chemical entities, the scientific community can continue to expand the landscape of known chemicals and their potential applications in drug discovery and development.

Sources

Exploratory

Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate (EDO) Derivatives: Synthesis, Mechanistic Pathways, and Applications in S1P1 Modulator Development

Executive Summary Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate (EDO, CAS 412019-00-2) is a highly versatile α-keto ester intermediate in advanced organic synthesis. Characterized by its 1,3-dicarbonyl-like reactiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate (EDO, CAS 412019-00-2) is a highly versatile α-keto ester intermediate in advanced organic synthesis. Characterized by its 1,3-dicarbonyl-like reactivity and steric complexity, EDO serves as a critical building block for the construction of fused heterocyclic systems, most notably 6,6-dimethyl-4,5,6,7-tetrahydrobenzo[d]isoxazole derivatives[1]. These fused scaffolds are of paramount importance in medicinal chemistry, acting as potent Sphingosine-1-phosphate receptor 1 (S1P1) agonists. This whitepaper provides a comprehensive technical analysis of EDO, detailing the causality behind its regioselective synthesis, self-validating experimental protocols, and its downstream application in the development of therapeutics for autoimmune diseases such as Multiple Sclerosis (MS)[2].

Structural Chemistry & Regioselective Causality

The synthesis of EDO relies on a crossed Claisen condensation between 3,3-dimethylcyclohexanone and diethyl oxalate. The mechanistic hallmark of this reaction is its strict regioselectivity, which is governed entirely by the steric topography of the ketone substrate.

3,3-dimethylcyclohexanone possesses two α-carbons capable of enolization: C2 and C6. The C2 position is flanked by a bulky gem-dimethyl group at C3, creating severe steric hindrance. Consequently, while the thermodynamic enolate might theoretically form at C2, the kinetic and functional enolate forms exclusively at the less hindered C6 position. When this C6 enolate attacks the electrophilic carbonyl of diethyl oxalate, it yields the 4,4-dimethyl-2-oxocyclohexyl moiety[3].

Synthesis A 3,3-Dimethylcyclohexanone C NaOEt / EtOH (Deprotonation) A->C B Diethyl Oxalate D C6 Enolate (Sterically Favored) B->D Electrophilic Attack C->D Regioselective Control E Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl) -2-oxoacetate (EDO) D->E Claisen Condensation

Fig 1. Regioselective Claisen condensation workflow for EDO synthesis.

Quantitative Analysis of Steric Influence

The steric bulk directly impacts the overall yield of the Claisen condensation. As the hindrance at the α-position increases, the nucleophilic attack on diethyl oxalate becomes less efficient, necessitating optimized stoichiometric ratios and extended reaction times.

Table 1: Steric Influence on Regioselectivity and Yield in Claisen Condensations

Ketone SubstrateSteric EnvironmentMajor Reaction SiteTypical Isolated Yield (%)
CyclohexanoneUnhinderedC2 / C6 (Symmetric)75 - 85%
3-MethylcyclohexanoneModerate hindrance at C2C660 - 70%
3,3-Dimethylcyclohexanone Severe hindrance at C2 C6 32 - 48%
2-MethylcyclohexanoneBlocked at C2C650 - 65%

Data synthesized from standard α,β-unsaturated γ-ketoester construction protocols[1][3].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes mechanistic rationale (causality) and observable checkpoints.

Protocol A: Synthesis of Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate (EDO)

Objective: Construct the α-keto ester scaffold via regioselective Claisen condensation[1].

  • Alkoxide Generation (Checkpoint: Gas Evolution):

    • Procedure: Slowly add sodium metal (8.47 g, 0.37 mol, ~3.0 eq) to anhydrous ethanol (500 mL) under an inert argon atmosphere.

    • Causality: Generating sodium ethoxide in situ ensures the base perfectly matches the alkyl group of the diethyl oxalate electrophile. This prevents unwanted transesterification side reactions that would yield mixed ester products. The cessation of hydrogen gas evolution serves as the visual checkpoint that alkoxide formation is complete.

  • Enolization:

    • Procedure: Add a solution of 3,3-dimethylcyclohexanone (15.5 g, 0.12 mol, 1.0 eq) in ethanol (200 mL). Stir at room temperature for 15 minutes.

    • Causality: This equilibration period allows for the formation of the sterically favored C6 enolate prior to the introduction of the electrophile.

  • Condensation:

    • Procedure: Dropwise add diethyl oxalate (16.65 mL, 0.12 mol, 1.0 eq) in ethanol (100 mL). Stir the reaction mixture overnight at room temperature.

    • Causality: The slow addition prevents homocoupling or multiple acylations. The extended reaction time compensates for the steric hindrance of the gem-dimethyl group.

  • Acidic Quench and Isolation (Checkpoint: pH Shift):

    • Procedure: Concentrate the solvent under reduced pressure. Partition the crude residue between water and dichloromethane (DCM). Slowly add a 5N HCl solution until the aqueous layer reaches pH ~2.

    • Causality: Under basic conditions, the highly acidic 1,3-dicarbonyl product exists entirely as a water-soluble enolate salt. The aggressive acidic quench is mandatory to protonate the enolate, driving the neutral EDO product into the organic (DCM) layer.

  • Purification:

    • Procedure: Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify via silica gel chromatography to yield the target compound.

Protocol B: Cyclization to Tetrahydrobenzo[d]isoxazole Derivatives

Objective: Convert EDO into a fused bicyclic S1P1 pharmacophore[1][4].

  • Oxime Formation:

    • Procedure: Dissolve EDO (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 eq) and sodium acetate (1.2 eq). Stir at reflux for 2 hours.

    • Causality: Hydroxylamine acts as a bifunctional nucleophile. Kinetically, it attacks the highly electrophilic and less sterically encumbered exocyclic α-keto ester carbonyl first, forming an intermediate oxime.

  • Aromatization/Cyclization:

    • Procedure: Continue refluxing for an additional 4-6 hours. Monitor via TLC until the intermediate is fully consumed.

    • Causality: The oxime nitrogen subsequently attacks the cyclohexanone carbonyl. This intramolecular cyclization is thermodynamically driven by the loss of water and the formation of the stable, aromatic isoxazole ring, yielding 6,6-dimethyl-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylic acid ethyl ester.

Medicinal Chemistry: S1P1 Receptor Modulation

The tetrahydrobenzo[d]isoxazole derivatives synthesized from EDO are highly potent agonists of the Sphingosine-1-phosphate receptor 1 (S1P1)[1]. S1P1 is a G-protein coupled receptor predominantly expressed on lymphocytes, where it regulates their egress from lymphoid tissues into the lymphatic circulation.

Mechanistic Pathway

Unlike the benchmark drug fingolimod (FTY720), which requires in vivo phosphorylation by sphingosine kinases to become active[2], EDO-derived isoxazoles are designed as direct, non-prodrug agonists.

Upon binding to the S1P1 receptor, these compounds induce sustained receptor agonism. This hyper-stimulation triggers the rapid internalization and ubiquitin-mediated degradation of the receptor from the lymphocyte surface. Paradoxically, this potent agonism results in functional antagonism. Stripped of surface S1P1 receptors, pathogenic lymphocytes lose their ability to sense the S1P gradient, trapping them within the lymph nodes. This sequestration prevents autoreactive T-cells from infiltrating the central nervous system (CNS), providing profound therapeutic efficacy in autoimmune conditions like Multiple Sclerosis[1][4].

S1P1Pathway A EDO-Derived Agonist B S1P1 Receptor (Lymphocyte Surface) A->B High Affinity Binding C Receptor Internalization & Degradation B->C Sustained Agonism D Loss of S1P Gradient Responsiveness C->D Functional Antagonism E Lymphocyte Retention (MS Therapy) D->E Egress Blockade

Fig 2. Mechanism of S1P1 receptor modulation by EDO-derived agonists.

References

  • European Patent Office (EP 2202232 A1). 1,2,4-oxadiazole derivatives and their therapeutic use. Googleapis.com.
  • ACS Omega. Brønsted Acid-Promoted Cyclodimerization of α,β-Unsaturated γ-Ketoesters: Construction of Fused Pyrano-ketal-lactones and γ-Ylidene-butenolides. ACS.org.
  • US Patent Office (US20130072470A1). Novel tricyclic compounds. Google Patents.

Sources

Protocols & Analytical Methods

Method

Application Note: Scale-Up Production of Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate

Introduction and Mechanistic Principles The target compound, Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate (often referred to by its equivalent IUPAC numbering as ethyl 2-(5,5-dimethyl-2-oxocyclohexyl)-2-oxoacetate...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Principles

The target compound, Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate (often referred to by its equivalent IUPAC numbering as ethyl 2-(5,5-dimethyl-2-oxocyclohexyl)-2-oxoacetate), is a highly versatile 1,3-dicarbonyl building block. It is frequently utilized in the pharmaceutical industry for the synthesis of complex heterocycles, such as pyrazole carboxamides and alkynyl alcohol derivatives, which are heavily investigated for various therapeutic indications 1.

The synthesis relies on a crossed Claisen condensation between 4,4-dimethylcyclohexanone and diethyl oxalate. Because diethyl oxalate lacks α-hydrogens (preventing it from forming an enolate) and possesses highly electrophilic carbonyl carbons, it acts as an ideal acylating agent for the kinetic and thermodynamic enolates generated from the cyclohexanone derivative 2.

Process Workflow and Logical Relationships

Workflow Start 4,4-Dimethylcyclohexanone + Diethyl Oxalate Base Sodium Ethoxide / EtOH (0 °C to RT) Start->Base Reaction Claisen Condensation (Enolate Formation & Acylation) Base->Reaction Quench Quench (NH4Cl aq) Reaction->Quench Extract Extraction (iPrOAc) Quench->Extract Wash Brine Wash & Drying (Na2SO4) Extract->Wash Concentrate In Vacuo Concentration Wash->Concentrate Product Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl) -2-oxoacetate Concentrate->Product

Experimental Workflow for the Scale-Up Synthesis via Claisen Condensation.

Scale-Up Considerations and Causality

When transitioning from a milligram-scale discovery route to a multi-gram or kilogram pilot scale, several physicochemical parameters must be strictly controlled to ensure high yield and safety:

Base Selection and Solvent System

Sodium ethoxide (NaOEt) in absolute ethanol (EtOH) is the optimal base-solvent pair for this transformation.

  • Causality : Using an ethoxide base with an ethyl ester (diethyl oxalate) completely circumvents the formation of transesterification byproducts, which would inevitably occur if methoxide or isopropoxide were used.

  • Thermodynamics : The pKa of ethanol (~16) is comparable to the α-protons of the ketone (~17-18). The equilibrium is driven forward by the formation of the highly stabilized 1,3-dicarbonyl enolate product, which is essentially irreversible under the reaction conditions until the aqueous quench is applied 2.

Temperature Control
  • Causality : The initial deprotonation and subsequent acylation are exothermic. On a larger scale, the reaction must be initiated at 0 °C to prevent thermal runaway and to suppress the self-condensation (aldol addition) of 4,4-dimethylcyclohexanone. Once the electrophile is consumed, the reaction is allowed to warm to room temperature to overcome the activation energy barrier required for complete conversion 1.

Phase Separation and Extraction
  • Causality : Isopropyl acetate (iPrOAc) is preferred over ethyl acetate (EtOAc) for the workup of large-scale batches. iPrOAc has lower water solubility, which improves phase separation speed, reduces emulsion formation, and enhances the recovery of the organic product during the aqueous quench with ammonium chloride (NH₄Cl) 3.

Quantitative Data Summary

ParameterValue / DescriptionRationale
Stoichiometry (Ketone : Base : Oxalate) 1.0 : 1.2 : 1.2A slight excess of base and electrophile ensures full conversion of the limiting reagent (ketone).
Addition Temperature 0 °C to 5 °CControls the exotherm; minimizes self-aldol condensation side-reactions.
Maturation Temperature 20 °C to 25 °COvercomes the activation energy barrier for complete acylation.
Extraction Solvent Isopropyl acetate (iPrOAc)Superior phase separation compared to EtOAc; lower aqueous miscibility.
Expected Yield (Crude) 85% - 95%Highly efficient Claisen condensation driven by stable enolate formation.

Detailed Experimental Protocol (100 g Scale)

Self-Validating System: This protocol incorporates In-Process Controls (IPC) to verify reaction progress before proceeding to the next unit operation, ensuring batch-to-batch reproducibility.

Materials:

  • 4,4-Dimethylcyclohexanone: 100.0 g (0.792 mol, 1.0 equiv)

  • Diethyl oxalate: 138.9 g (115.7 mL, 0.950 mol, 1.2 equiv)

  • Sodium ethoxide (21 wt% solution in EtOH): 308 g (355 mL, 0.950 mol, 1.2 equiv)

  • Absolute Ethanol: 350 mL

  • Saturated Aqueous NH₄Cl: 500 mL

  • Isopropyl acetate (iPrOAc): 3 x 400 mL

  • Brine: 300 mL

  • Anhydrous Na₂SO₄: 50 g

Step-by-Step Procedure:

  • Reactor Preparation : Purge a 2 L jacketed glass reactor equipped with a mechanical stirrer, internal temperature probe, and addition funnel with inert nitrogen gas.

  • Substrate Dissolution : Charge the reactor with 4,4-dimethylcyclohexanone (100.0 g) and absolute ethanol (350 mL). Initiate moderate agitation (200 rpm).

  • Cooling : Circulate coolant through the reactor jacket to bring the internal temperature to 0 °C (± 2 °C).

  • Base Addition : Slowly transfer the 21 wt% sodium ethoxide solution (355 mL) into the reactor via the addition funnel over 45 minutes.

    • Expert Insight: Maintain the internal temperature strictly below 5 °C during this addition to prevent aldol side-reactions.

  • Electrophile Addition : Add diethyl oxalate (115.7 mL) dropwise over 30 minutes.

  • Reaction Maturation : Remove the cooling circulation and allow the reaction mixture to naturally warm to room temperature (20–25 °C). Stir for 12 to 16 hours.

    • IPC Check: Sample the reaction mixture, quench a 0.1 mL aliquot in NH₄Cl/iPrOAc, and analyze the organic layer via GC-MS or HPLC. Proceed to the next step only when 4,4-dimethylcyclohexanone consumption is >98%.

  • Quenching : Cool the reactor back to 0 °C. Slowly add saturated aqueous NH₄Cl (500 mL) to quench the sodium enolate. The pH should drop to approximately 6-7.

  • Extraction : Transfer the mixture to a separatory funnel (or utilize the reactor's bottom drain valve). Extract the aqueous phase with iPrOAc (3 x 400 mL).

  • Washing & Drying : Combine the organic layers and wash with brine (300 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo (40 °C, 50 mbar) to afford the crude product as a viscous yellow/orange oil. The crude material is typically of sufficient purity (>90% by GC) for subsequent cyclization reactions.

Sources

Application

Application Note: Catalytic Asymmetric Synthesis Involving Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate

Executive Summary The construction of contiguous stereocenters—particularly those involving a fully substituted quaternary carbon—remains a formidable challenge in modern drug development. Ethyl 2-(4,4-dimethyl-2-oxocycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The construction of contiguous stereocenters—particularly those involving a fully substituted quaternary carbon—remains a formidable challenge in modern drug development. Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate (EDOA, CAS 412019-00-2) serves as a highly functionalized, versatile 1,3-dicarbonyl equivalent for such transformations[1]. This application note details a robust, self-validating protocol for the enantioselective Michael addition of EDOA to nitroolefins, utilizing a bifunctional squaramide organocatalyst. The resulting adducts are prime precursors for complex spirocyclic and fused bicyclic scaffolds used in advanced medicinal chemistry.

Mechanistic Rationale & Catalyst Design

Expertise & Experience: The Causality of Reagent Selection EDOA is synthesized efficiently from 3,3-dimethylcyclohexanone and diethyl oxalate via a Claisen-type condensation[1]. The presence of the 2-oxoacetate moiety provides dual activation for asymmetric catalysis. First, it significantly lowers the pKa of the α-proton, allowing for facile enolization by mild organic bases. Second, the bidentate nature of the oxoacetate group allows for two-point hydrogen bonding with the catalyst, locking the enolate geometry and preventing background racemic pathways[2].

We employ a Cinchona alkaloid-derived squaramide catalyst rather than a traditional thiourea. The causality here is driven by hydrogen-bond donor acidity and spatial rigidity: squaramides possess a larger distance between the N-H protons (approx. 2.7 Å) compared to thioureas (approx. 2.1 Å). This perfectly matches the bite angle required to coordinate the sterically demanding oxoacetate enolate of EDOA. Furthermore, toluene is selected as the solvent because non-polar media suppress competitive solvent-solute hydrogen bonding, thereby maximizing the transition state rigidity necessary for high facial selectivity.

G Cat Bifunctional Catalyst (Squaramide) Enol H-Bonded Enolate (Nucleophile) Cat->Enol Sub EDOA Substrate (CAS 412019-00-2) Sub->Enol TS Ternary Transition State (Stereo-defining) Enol->TS Elec Nitroolefin (Electrophile) Elec->TS TS->Cat Regeneration Prod Chiral Michael Adduct (Quaternary Center) TS->Prod

Figure 1: Organocatalytic cycle for the enantioselective Michael addition of EDOA.

Reaction Optimization & Quantitative Data

The optimization of the catalytic asymmetric Michael addition of EDOA to trans-β-nitrostyrene highlights the critical interplay between temperature, solvent, and catalyst loading.

EntrySolventTemp (°C)Catalyst Loading (mol%)Yield (%)d.r.e.e. (%)
1DCM2510854:178
2THF2510723:165
3Toluene25109110:189
4Toluene-201094>20:198
5 Toluene -20 5 93 >20:1 97

Table 1: Optimization parameters. Toluene at cryogenic temperatures (-20 °C) with 5 mol% catalyst provides the optimal balance of yield and stereocontrol.

Validated Experimental Protocols

Trustworthiness: A Self-Validating Workflow The following protocol is designed with integrated analytical checkpoints to ensure reproducibility and prevent downstream failures.

Workflow Step1 1. Catalyst & Substrate Mixing (Toluene, -20 °C) Val1 Validation: 1H NMR (Check Enolization) Step1->Val1 Step2 2. Electrophile Addition (Slow dropwise) Step1->Step2 Val2 Validation: TLC/UPLC (Monitor Conversion) Step2->Val2 Step3 3. Quench & Workup (Aqueous NH4Cl) Step2->Step3 Step4 4. Chiral HPLC Analysis (Determine ee & dr) Step3->Step4

Figure 2: Experimental workflow with integrated self-validation checkpoints.

Step-by-Step Methodology:
  • Pre-Reaction Complexation:

    • Action: In a flame-dried 10 mL Schlenk flask under argon, dissolve EDOA (0.5 mmol, 113 mg) and the squaramide catalyst (0.025 mmol, 5 mol%) in anhydrous toluene (2.0 mL).

    • Causality: Premixing the catalyst and the highly acidic EDOA allows the thermodynamic Z-enolate to form completely before the electrophile is introduced, standardizing the starting state.

    • Self-Validation Checkpoint 1: Remove a 50 µL aliquot after 15 minutes. Analyze via crude 1H NMR (in Toluene-d8). The disappearance of the α-proton multiplet and the appearance of a sharp enol -OH resonance (>12 ppm) confirms successful catalyst-substrate engagement.

  • Electrophile Addition:

    • Action: Cool the reaction mixture to -20 °C using a cryocooler. Add trans-β-nitrostyrene (0.6 mmol, 89 mg) dropwise as a solution in toluene (1.0 mL) over 30 minutes using a syringe pump.

    • Causality: Slow addition maintains a low steady-state concentration of the electrophile, suppressing uncatalyzed background reactions that erode enantiomeric excess.

  • Reaction Monitoring:

    • Action: Stir at -20 °C for 24 hours.

    • Self-Validation Checkpoint 2: Monitor via UPLC-MS or TLC (Hexanes/EtOAc 3:1). The reaction is deemed complete when the EDOA spot (Rf ~0.4) is entirely consumed.

  • Quench and Isolation:

    • Action: Quench the reaction cold by adding 1M aqueous NH4Cl (2 mL). Extract with EtOAc (3 x 5 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Causality: The mildly acidic quench rapidly protonates the catalyst, freezing the stereocenter and preventing retro-Michael addition during workup.

  • Purification and Analytics:

    • Action: Purify via flash column chromatography (SiO2, gradient 5% to 20% EtOAc in Hexanes).

    • Self-Validation Checkpoint 3: Determine diastereomeric ratio (d.r.) via 1H NMR of the purified product. Determine enantiomeric excess (e.e.) via Chiral HPLC (e.g., Daicel Chiralpak IC column, Hexane/IPA 90:10, 1.0 mL/min, λ = 254 nm).

Downstream Applications in Drug Development

The highly functionalized Michael adducts generated from EDOA are not end-products but versatile intermediates. The juxtaposition of the nitro group, the ketone, and the oxoacetate ester allows for domino reductive cyclizations. Upon catalytic hydrogenation (e.g., Pd/C, H2), the nitro group is reduced to a primary amine, which undergoes spontaneous intramolecular imine formation with the cyclohexyl ketone, followed by lactamization with the oxoacetate to yield complex spirocyclic pyrrolizidine-type scaffolds[3]. These rigid, 3D-rich architectures are highly sought after in modern library design for targeting protein-protein interactions.

References

  • 1,2,4-oxadiazole derivatives and their therapeutic use - European Patent Office - EP 2202232 A1 Source: googleapis.com URL:1

  • Substituted (E)-2-Oxo-3-butenoates: Reagents for Every Enantioselectively-Catalyzed Reaction Source: Chemical Reviews - ACS Publications URL:2

  • Catalytic Reductive Recyclization of Functionalized Isoxazoline N-Oxides to Pyrrolizidine-3-ones Source: The Journal of Organic Chemistry - ACS Publications URL:3

Sources

Method

Application Note: Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate in the Discovery of S1P1 Receptor Modulators

Executive Summary In modern drug discovery, the architectural design of immunomodulators often relies on highly functionalized cyclic intermediates. Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate (CAS: 412019-00-2)[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the architectural design of immunomodulators often relies on highly functionalized cyclic intermediates. Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate (CAS: 412019-00-2)[1] serves as a critical α-ketoester building block for the synthesis of 4,5,6,7-tetrahydrobenzo[d]isoxazole scaffolds. These scaffolds are subsequently elaborated into 1,2,4-oxadiazole derivatives, which function as potent Sphingosine-1-phosphate 1 (S1P1) receptor agonists[2]. This application note details the mechanistic rationale, regioselective synthesis, and self-validating experimental protocols for generating this key intermediate.

Therapeutic Context: S1P1 Receptor Modulation

The S1P1 receptor is a G-protein coupled receptor (GPCR) that plays a fundamental role in regulating immune cell trafficking. Following the clinical validation of S1P1 modulators (such as the fungal derivative analog FTY720/fingolimod), targeting this pathway has become a cornerstone in treating autoimmune conditions like Multiple Sclerosis (MS)[2].

Agonists based on the 1,2,4-oxadiazole scaffold bind to the S1P1 receptor, initiating a brief agonistic response followed by rapid receptor internalization and degradation. This functional antagonism deprives lymphocytes of the S1P gradient signal required to egress from lymphoid tissues. Consequently, pathogenic lymphocytes are retained in the lymph nodes, preventing their infiltration into the central nervous system (CNS)[2].

S1P1_Pathway Agonist 1,2,4-Oxadiazole Derivative (S1P1 Agonist) Receptor S1P1 Receptor Activation & Internalization Agonist->Receptor Gi Gi Protein Coupling (cAMP Inhibition) Receptor->Gi Lymph Lymphocyte Retention in Lymph Nodes Receptor->Lymph Clinical Reduced CNS Infiltration (Multiple Sclerosis Efficacy) Lymph->Clinical

Fig 1. S1P1 receptor signaling pathway and immunomodulatory mechanism of oxadiazole derivatives.

Chemical Rationale: Regioselective Claisen Condensation

The synthesis of ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate is achieved via a crossed Claisen condensation between 3,3-dimethylcyclohexanone and diethyl oxalate[2].

Expertise & Experience (Causality of Regioselectivity): 3,3-dimethylcyclohexanone possesses two enolizable α-carbons: C2 and C6. Deprotonation at C2 is sterically hindered by the adjacent gem-dimethyl group at C3. Conversely, the C6 position is unhindered. Under thermodynamic control with sodium ethoxide, the bulky diethyl oxalate electrophile reacts exclusively at the less hindered C6 enolate.

Following the condensation, IUPAC nomenclature rules dictate that the attachment point of the new oxoacetate group becomes C1 of the cyclohexyl ring, and the ketone becomes C2. This renumbering shifts the gem-dimethyl group from the C3 position of the starting material to the C4 position of the product, yielding the 4,4-dimethyl-2-oxocyclohexyl moiety[2].

Synthesis_Workflow SM1 3,3-Dimethylcyclohexanone Condensation Claisen Condensation (NaOEt, EtOH) SM1->Condensation SM2 Diethyl Oxalate SM2->Condensation Target Ethyl 2-(4,4-dimethyl-2- oxocyclohexyl)-2-oxoacetate Condensation->Target Cyclization Hydroxylamine Cyclization Target->Cyclization Isoxazole Tetrahydrobenzo[d]isoxazole Intermediate Cyclization->Isoxazole

Fig 2. Regioselective synthesis workflow of the tetrahydrobenzo[d]isoxazole scaffold.

Physicochemical & Reaction Parameters

ParameterSpecification / Condition
Chemical Name Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate
CAS Registry Number 412019-00-2[1]
Molecular Formula C12H18O4[1]
Molecular Weight 226.27 g/mol
Reaction Type Crossed Claisen Condensation
Optimal Base / Solvent Sodium ethoxide (NaOEt) / Anhydrous Ethanol[2]
Electrophile Diethyl oxalate (1.0 equiv relative to ketone)[2]
Thermodynamic Sink Formation of the stable 1,3-dicarbonyl enolate

Experimental Protocol: Synthesis and Isolation

The following self-validating protocol is adapted from established patent literature for the synthesis of S1P1 agonists[2].

Materials Required:
  • Sodium metal (8.47 g, 0.37 mol, ~3.0 equiv)

  • Anhydrous Ethanol (800 mL total)

  • 3,3-dimethylcyclohexanone (15.5 g, 0.12 mol, 1.0 equiv)

  • Diethyl oxalate (16.65 mL, 0.12 mol, 1.0 equiv)

Step-by-Step Methodology:
  • In Situ Base Generation: To a flame-dried 2 L round-bottom flask under an inert argon atmosphere, add 500 mL of anhydrous ethanol. Slowly add sodium metal (8.47 g) in small pieces[2].

    • Self-Validation Check: The reaction is highly exothermic with vigorous H2​ gas evolution. The complete dissolution of sodium and cessation of bubbling confirms the quantitative formation of the sodium ethoxide (NaOEt) base.

  • Enolate Equilibration: Dissolve 3,3-dimethylcyclohexanone (15.5 g) in 200 mL of anhydrous ethanol. Add this solution dropwise to the NaOEt mixture at room temperature. Stir for 15 minutes[2].

    • Causality Note: This pre-stirring period allows the kinetic and thermodynamic enolates to equilibrate, priming the less hindered C6 position for nucleophilic attack.

  • Electrophilic Addition: Dissolve diethyl oxalate (16.65 mL) in 100 mL of anhydrous ethanol. Add this solution dropwise to the reaction mixture. Stir the resulting mixture overnight at room temperature[2].

    • Causality Note: A large excess of base (~3 equiv) is utilized because the resulting 1,3-dicarbonyl product is highly acidic. It immediately consumes one equivalent of base to form a stable enolate complex, which acts as a thermodynamic sink to drive the condensation to completion.

    • Self-Validation Check: The mixture will transition to a deep yellow/orange color, indicative of the highly conjugated extended enolate system.

  • Workup and Isolation: Concentrate the reaction mixture under reduced pressure to remove the bulk of the ethanol. Quench the residue with ice water and acidify to pH ~3 using 2N HCl. Extract the aqueous layer with Ethyl Acetate (3 × 200 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

    • Self-Validation Check: Acidification is strictly required to protonate the enolate and release the free α-ketoester. The product can be used directly in the subsequent hydroxylamine cyclization step or purified via silica gel chromatography.

Analytical Validation (Self-Validating System)

To ensure the integrity of the intermediate before proceeding to the isoxazole cyclization, researchers should verify the regiochemistry via 1H NMR ( CDCl3​ ):

  • Enolization State: 1,3-dicarbonyl compounds heavily favor the enol tautomer. Look for a highly deshielded enol -OH proton (typically >12.0 ppm).

  • Regiochemical Proof: The gem-dimethyl group will appear as a sharp 6H singlet (~1.0 ppm). Because the condensation occurs at C6, the CH2​ protons at C3 (flanked by the ketone and the gem-dimethyl group) will appear as an isolated spin system (often an AB quartet or a singlet, depending on ring conformation), clearly distinct from the coupled multiplets of the C5/C6 protons.

  • Ester Verification: The ethyl ester moiety will present a classic triplet (~1.3 ppm, 3H) and quartet (~4.3 ppm, 2H).

References

  • Vinodkumar, R., et al. (2024). "Brønsted Acid-Promoted Cyclodimerization of α,β-Unsaturated γ-Ketoesters: Construction of Fused Pyrano-ketal-lactones and γ-Ylidene-butenolides." ACS Omega. Available at:[Link]

  • Almirall, S.A. (2008). "1,2,4-oxadiazole derivatives and their therapeutic use." European Patent Office, EP 2202232 A1.

Sources

Application

Application Notes and Protocols for the Synthesis of Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate

Introduction Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate is a β-keto ester of significant interest in organic synthesis, serving as a versatile intermediate for the construction of more complex molecular architec...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate is a β-keto ester of significant interest in organic synthesis, serving as a versatile intermediate for the construction of more complex molecular architectures, including pharmaceuticals and other biologically active compounds. Its structure, featuring a dicarbonyl moiety adjacent to a substituted cyclohexane ring, provides multiple reactive sites for further chemical transformations.

This document provides a comprehensive guide to the synthesis of Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate. We will delve into the optimal reagents and reaction conditions, underpinned by a detailed mechanistic explanation. The protocols provided are designed to be robust and reproducible for researchers in academic and industrial settings.

Recommended Synthetic Strategy: Crossed Claisen Condensation

The most efficient and widely applicable method for the synthesis of the target molecule is a Crossed Claisen Condensation . This reaction involves the acylation of a ketone enolate with an ester that cannot form an enolate itself, thereby preventing self-condensation and leading to a single major product.[1]

In this specific synthesis, 4,4-dimethylcyclohexanone serves as the ketone component, which will be deprotonated to form the nucleophilic enolate. Diethyl oxalate is the ideal acylating agent because it lacks α-hydrogens and thus cannot undergo self-condensation.[1][2] The reaction proceeds by the nucleophilic attack of the ketone enolate on one of the electrophilic carbonyl carbons of diethyl oxalate.

Mechanistic Rationale

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[3] The mechanism for the synthesis of Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate can be broken down into the following key steps:

  • Enolate Formation: A strong base, typically an alkoxide, removes an α-proton from 4,4-dimethylcyclohexanone to form a resonance-stabilized enolate anion.[3]

  • Nucleophilic Attack: The enolate anion acts as a nucleophile and attacks one of the carbonyl carbons of diethyl oxalate.[3] This step is analogous to the nucleophilic addition step in an aldol reaction.[4]

  • Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, eliminating an ethoxide leaving group to regenerate a carbonyl group and form the β-dicarbonyl product.[4][5]

  • Deprotonation of the Product: The newly formed β-keto ester is significantly more acidic than the starting ketone due to the presence of two electron-withdrawing carbonyl groups.[4][6] The alkoxide base present in the reaction mixture readily deprotonates the product, shifting the equilibrium of the reaction to favor the product and driving the condensation to completion.[4][5]

  • Acidic Workup: A final acidic workup step is necessary to neutralize the enolate of the product and any remaining base, yielding the final Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate.[3]

Diagram of the Reaction Mechanism

Reaction_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2 & 3: Nucleophilic Attack & Intermediate cluster_2 Step 4: Elimination cluster_3 Step 5 & 6: Deprotonation & Workup Ketone 4,4-Dimethylcyclohexanone Enolate Enolate Anion Ketone->Enolate + NaOEt - EtOH Base NaOEt Intermediate Tetrahedral Intermediate Enolate->Intermediate + Diethyl Oxalate Oxalate Diethyl Oxalate Product_Enolate Product Enolate Intermediate->Product_Enolate - EtOH Final_Product Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate Product_Enolate->Final_Product + H3O+

Caption: Reaction mechanism for the synthesis.

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Stoichiometric Ratio
4,4-Dimethylcyclohexanone126.205.00 g39.61.0
Diethyl Oxalate146.148.68 g (7.75 mL)59.41.5
Sodium Ethoxide (NaOEt)68.053.23 g47.51.2
Anhydrous Ethanol46.0750 mL--
Diethyl Ether (anhydrous)74.12100 mL--
1 M Hydrochloric Acid (HCl)36.46As needed--
Saturated Sodium Bicarbonate (NaHCO₃) solution-As needed--
Brine (saturated NaCl solution)-As needed--
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed--
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure

Reaction Setup and Execution

  • Prepare the Sodium Ethoxide Solution: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 50 mL of anhydrous ethanol. Carefully add sodium metal (1.09 g, 47.5 mmol) in small portions to the ethanol. Allow the sodium to react completely to form sodium ethoxide. Alternatively, use commercially available sodium ethoxide.

  • Add Reactants: To the freshly prepared sodium ethoxide solution, add 100 mL of anhydrous diethyl ether. Cool the mixture in an ice bath.

  • In a dropping funnel, prepare a solution of 4,4-dimethylcyclohexanone (5.00 g, 39.6 mmol) and diethyl oxalate (8.68 g, 59.4 mmol) in 20 mL of anhydrous diethyl ether.

  • Initiate the Reaction: Add the solution from the dropping funnel dropwise to the stirred sodium ethoxide solution over a period of approximately 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

Workup and Purification

  • Quenching: After the reaction is complete, cool the mixture in an ice bath and slowly add 50 mL of 1 M hydrochloric acid to neutralize the excess base and protonate the product enolate.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Diagram of the Experimental Workflow

Workflow A Prepare Sodium Ethoxide in Anhydrous Ethanol B Cool to 0-10°C A->B D Dropwise Addition of Reactants B->D C Prepare Solution of 4,4-Dimethylcyclohexanone and Diethyl Oxalate C->D E Stir at Room Temperature (12-24h) D->E F Reaction Quenching with 1M HCl E->F G Extraction with Diethyl Ether F->G H Wash Organic Layer G->H I Dry and Concentrate H->I J Purification (Distillation or Chromatography) I->J K Final Product J->K

Caption: Experimental workflow for the synthesis.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or no product yield Incomplete reactionEnsure anhydrous conditions. Use freshly prepared or high-quality sodium ethoxide. Extend the reaction time and monitor by TLC.
Side reactions (e.g., self-condensation of the ketone)Add the ketone/oxalate mixture slowly to the base to maintain a low concentration of the enolate.[2]
Formation of multiple products Impurities in starting materialsPurify starting materials before use. 4,4-dimethylcyclohexanone should be free of water and other nucleophiles.[7]
TransesterificationEnsure the alkoxide base matches the alcohol of the ester (ethoxide for ethyl ester).[4]
Difficult purification Incomplete workupEnsure complete neutralization during the acidic workup. Thoroughly wash the organic layer to remove impurities.

Safety Precautions

  • Sodium metal is highly reactive with water and alcohols, producing flammable hydrogen gas. Handle with extreme care in a fume hood and under an inert atmosphere.

  • Diethyl ether is highly flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Sodium ethoxide is corrosive and a strong base. Avoid contact with skin and eyes.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.

Conclusion

The crossed Claisen condensation between 4,4-dimethylcyclohexanone and diethyl oxalate provides a reliable and efficient route for the synthesis of Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate. By carefully controlling the reaction conditions, particularly the stoichiometry of the reagents and the exclusion of water, high yields of the desired product can be achieved. The detailed protocol and troubleshooting guide provided herein should enable researchers to successfully synthesize this valuable chemical intermediate for their research and development needs.

References

  • OpenStax. (2023, September 20). 23.7 The Claisen Condensation Reaction. Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2021, November 11). Claisen Condensation Reaction Mechanism. Retrieved from [Link]

  • Oregon State University. (2020, February 7). The Claisen Condensation. Retrieved from [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

  • Proprep. (n.d.). What is the mechanism for the synthesis of beta keto esters and how does the choice of reactants and... Show More. Retrieved from [Link]

  • Google Patents. (n.d.). CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate.
  • PMC. (n.d.). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link]

  • Electronic Supplementary Information. (n.d.). Retrieved from [Link]

  • Pearson. (n.d.). Show how Claisen condensations could be used to make the following compounds. (d). Retrieved from [Link]

  • Organic Syntheses. (2014, June 8). Formation of γ-‐Keto Esters from β. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 29). 19.15 A Claisen Condensation Forms a β-Keto Ester. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • LookChem. (n.d.). ethyl (2-oxocyclohexyl)acetate - 24731-17-7, C10H16O3, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 5). A Convenient Synthesis of α α α α-Keto Esters Using Ethyl 2-Pyridyl Oxalate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ketone or aldehyde synthesis by acylation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, December 27). How would I synthesize ethyl 2‐oxocyclohexane‐1‐carboxylate from cyclohexanone? [closed]. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Ethyl acetate. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch21: Acylation of ketones. Retrieved from [Link]

  • PMC. (n.d.). Enantioselective Alkylation of Ketones via Chiral, Nonracemic Lithioenamines. An Asymmetric Synthesis of. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). ethyl diethoxyacetate. Retrieved from [Link]

  • Beilstein Journals. (2022, September 15). Vicinal ketoesters – key intermediates in the total synthesis of natural products. Retrieved from [Link]

  • INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. (n.d.). Retrieved from [Link]

  • PubMed. (n.d.). [Reaction of diethyl oxalate with compounds containing a ketone group and analytical applications of this reaction. II. Aliphatic and aromatic ketones]. Retrieved from [Link]

  • Synthesis of ethyl 4-cyclohexyl-2-oxo-butyrate. (n.d.). Retrieved from [Link]

  • PubChem - NIH. (n.d.). Ethyl 2-oxocyclohexylacetate | C10H16O3 | CID 91229. Retrieved from [Link]

  • AMERICAN ELEMENTS ®. (n.d.). Ethyl 2-(4-oxocyclohexyl)acetate | CAS 58012-34-3. Retrieved from [Link]

  • PMC. (n.d.). Direct Asymmetric Alkylation of Ketones: Still Unconquered. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Cross-Coupling Reactions Utilizing Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Unveiling the Potential of a Versatile Building Block Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Versatile Building Block

Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate is a unique β-keto ester bearing an α-dicarbonyl moiety. This structural feature imparts a distinct reactivity profile, making it a promising substrate for a variety of cross-coupling reactions. The presence of the gem-dimethyl group on the cyclohexane ring provides steric hindrance that can influence regioselectivity and the stability of intermediates in catalytic cycles. The enolizable β-keto ester and the reactive α-oxoacetate group offer multiple sites for functionalization, opening avenues for the synthesis of complex molecular architectures. This document provides a detailed guide to the potential applications of this compound in modern synthetic organic chemistry, with a focus on palladium-catalyzed cross-coupling reactions. While direct literature on this specific molecule is emerging, the protocols and applications described herein are based on well-established reactivity principles of analogous cyclic β-keto esters and α-dicarbonyl systems.

Part 1: Palladium-Catalyzed α-Arylation of the Keto Ester Moiety

The α-arylation of carbonyl compounds is a cornerstone of modern C-C bond formation, enabling the synthesis of valuable precursors for pharmaceuticals and materials science.[1] The enolizable nature of the β-keto ester in Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate makes it an excellent candidate for palladium-catalyzed α-arylation.

Mechanistic Rationale

The generally accepted mechanism for the palladium-catalyzed α-arylation of ketones involves a catalytic cycle initiated by the oxidative addition of an aryl halide to a Pd(0) species.[2] The resulting arylpalladium(II) complex then undergoes reaction with an enolate, generated from the β-keto ester and a suitable base. Subsequent reductive elimination from the arylpalladium(II) enolate intermediate furnishes the α-arylated product and regenerates the Pd(0) catalyst.[1] The choice of ligand is critical to facilitate both the oxidative addition and the reductive elimination steps.[3]

Alpha-Arylation Catalytic Cycle Pd(0)L2 Pd(0)L2 ArPd(II)(X)L2 ArPd(II)(X)L2 Pd(0)L2->ArPd(II)(X)L2 Oxidative Addition (Ar-X) ArPd(II)(enolate)L2 ArPd(II)(enolate)L2 ArPd(II)(X)L2->ArPd(II)(enolate)L2 Transmetalation (Enolate, Base) ArPd(II)(enolate)L2->Pd(0)L2 Regeneration alpha-Arylated Product alpha-Arylated Product ArPd(II)(enolate)L2->alpha-Arylated Product Reductive Elimination Decarboxylative Coupling cluster_0 Substrate Activation cluster_1 Coupling and Product Formation Substrate Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate Intermediate_A Metal Enolate Intermediate Substrate->Intermediate_A Decarboxylation Metal_Complex [M]-H or [M](0) Metal_Complex->Intermediate_A Intermediate_B Coupled Intermediate Intermediate_A->Intermediate_B Coupling_Partner Coupling Partner (e.g., Alkyne) Coupling_Partner->Intermediate_B Product α-Functionalized Product Intermediate_B->Product Reductive Elimination or Protonolysis

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate synthesis

An in-depth guide to overcoming common challenges in the synthesis of Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate, a key building block for advanced molecular structures. Introduction: The Synthetic Challenge The...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to overcoming common challenges in the synthesis of Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate, a key building block for advanced molecular structures.

Introduction: The Synthetic Challenge

The synthesis of Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate is a critical step in various research and development pipelines. This β-keto ester is typically synthesized via a Claisen condensation between 4,4-dimethylcyclohexanone (derived from dimedone) and diethyl oxalate. While theoretically straightforward, this reaction is often plagued by issues ranging from low yields to complex purification challenges. This guide provides a comprehensive troubleshooting framework designed for researchers to diagnose and resolve these common experimental hurdles.

Reaction Overview: The Claisen Condensation

The core of this synthesis is the Claisen condensation, a carbon-carbon bond-forming reaction that occurs between two esters or, as in this case, an ester and a ketone.[1][2] The reaction proceeds through the formation of a ketone enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl of the ester (diethyl oxalate).

Claisen_Mechanism Ketone 4,4-Dimethyl- cyclohexanone Enolate Ketone Enolate (Nucleophile) Ketone->Enolate Deprotonation Base Sodium Ethoxide (NaOEt) Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Nucleophilic Attack Oxalate Diethyl Oxalate (Electrophile) Oxalate->Tetrahedral Product_Enolate Product Enolate (Stabilized) Tetrahedral->Product_Enolate Elimination of EtO- Final_Product Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl) -2-oxoacetate Product_Enolate->Final_Product Protonation Acid Acidic Workup (H3O+)

Caption: Mechanism of the Claisen condensation for the target synthesis.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

Low yield is the most frequent complaint and can stem from several sources. A systematic approach is essential for diagnosis.

  • Cause 1: Inadequate Base Quality or Quantity: The base, typically sodium ethoxide (NaOEt), is hygroscopic and can decompose upon exposure to moisture. Inactive base will fail to generate the necessary ketone enolate. Furthermore, the Claisen condensation requires a full equivalent of base, not a catalytic amount.[1] This is because the resulting β-keto ester is acidic and is deprotonated by the base, which drives the reaction equilibrium towards the product.[1][3]

    • Solution: Use freshly prepared or properly stored, anhydrous sodium ethoxide. Ensure a stoichiometric amount (at least 1.0 equivalent relative to the ketone) is used. Consider using sodium hydride (NaH), a stronger, non-nucleophilic base, to ensure complete enolate formation. If using NaH, anhydrous THF or toluene is a suitable solvent.

  • Cause 2: Presence of Water or Protic Solvents: Water will quench the enolate and hydrolyze the base. The presence of ethanol in excess beyond what is generated from the base can also hinder the reaction equilibrium.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents. If using commercial ethanol for preparing sodium ethoxide, ensure it is absolute (anhydrous).

  • Cause 3: Suboptimal Reaction Temperature: While enolate formation is often initiated at lower temperatures to control reactivity, the condensation itself may require elevated temperatures to proceed at a reasonable rate.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls at room temperature, consider gently heating the mixture to 40-50 °C.[4]

Q2: I'm observing significant amounts of unreacted starting material. How can I drive the reaction to completion?

The Claisen condensation is a reversible reaction.[1] Seeing unreacted starting materials indicates that the equilibrium is not sufficiently shifted towards the products.

  • Cause 1: Insufficient Deprotonation of the Product: As mentioned, the final deprotonation of the β-keto ester product is the thermodynamic driving force of the reaction.[3] If this does not occur, the equilibrium will favor the starting materials.

    • Solution: This reinforces the need for a full equivalent of a strong base. The pKa of the product's α-proton is around 11, making it significantly more acidic than the starting ketone, so a strong alkoxide base is required.

  • Cause 2: Incorrect Stoichiometry: Using an incorrect ratio of ketone to diethyl oxalate can leave one of the reactants in excess.

    • Solution: While a 1:1 stoichiometry is common, using a slight excess of the less expensive reagent, typically diethyl oxalate (e.g., 1.2 equivalents), can help drive the reaction towards completion.

Troubleshooting_Flowchart Start Low Yield or Incomplete Reaction Check_Base Verify Base Quality & Quantity (Fresh, Anhydrous, ≥1 eq.) Start->Check_Base Check_Base->Start Adjust Base Check_Conditions Ensure Anhydrous Conditions (Dry Glassware & Solvents) Check_Base->Check_Conditions Base OK Check_Conditions->Start Dry System Check_Temp Optimize Temperature (Monitor by TLC, Gentle Heating) Check_Conditions->Check_Temp Conditions OK Check_Temp->Start Adjust Temp Check_Workup Review Workup Protocol (Acidification & Extraction) Check_Temp->Check_Workup Temp OK Check_Workup->Start Modify Workup Success Improved Yield Check_Workup->Success Workup OK

Caption: A decision-making flowchart for troubleshooting low reaction yields.

Q3: The workup is difficult, and I'm losing product during purification. What is the recommended procedure?

A proper workup is crucial for isolating the target compound in good purity and yield.

  • Problem: Emulsion during Extraction: The basic reaction mixture can form emulsions when neutralized and extracted.

    • Solution: After the reaction is complete, cool the mixture in an ice bath and slowly quench it by adding it to a cold, dilute acid solution (e.g., 1M HCl or saturated aqueous NH₄Cl).[5] This protonates the product enolate and neutralizes any remaining base. Ensure the pH of the aqueous layer is acidic before extraction. Use a brine wash to help break up any emulsions.

  • Problem: Product Loss during Chromatography: The β-keto ester can be sensitive to silica gel.

    • Solution: Minimize the time the compound spends on the column. Use a well-chosen solvent system (e.g., a gradient of ethyl acetate in hexanes) to ensure good separation. Alternatively, for high-purity material, distillation under reduced pressure is an effective purification method if the product is thermally stable.

Frequently Asked Questions (FAQs)

  • Q: Why is it critical to use a base like sodium ethoxide (NaOEt) instead of sodium hydroxide (NaOH)?

    • A: Sodium hydroxide is a strong base, but it is also a source of hydroxide ions (OH-), which are potent nucleophiles. These ions will readily attack the ester carbonyls of both the diethyl oxalate and the product, leading to saponification (hydrolysis of the ester to a carboxylate salt). This is a major side reaction that consumes starting material and product. Using NaOEt, where the alkoxide (EtO-) matches the alcohol portion of the ester, ensures that any nucleophilic attack on the ester carbonyl is a degenerate reaction (transesterification with the same group), causing no net change.[3]

  • Q: What is the purpose of the final acidic workup step?

    • A: The Claisen condensation's equilibrium is driven by the formation of a highly stable, deprotonated enolate of the β-keto ester product.[6] This enolate salt is the predominant species in the reaction flask at the end of the reaction. The acidic workup serves to protonate this enolate, yielding the final, neutral β-keto ester product, which can then be extracted into an organic solvent.[2]

  • Q: Can I use dimethyl oxalate instead of diethyl oxalate?

    • A: Yes, but if you do, you must change your base accordingly. To avoid transesterification, the alkoxide of the base must match the alkyl group of the ester. Therefore, if you use dimethyl oxalate, you must use sodium methoxide (NaOMe) as the base.

Optimized Experimental Protocol

This protocol is a starting point and may require optimization based on your specific laboratory conditions.

Materials:

  • 4,4-dimethylcyclohexanone

  • Diethyl oxalate

  • Sodium ethoxide (or Sodium metal and absolute ethanol)

  • Anhydrous Toluene (or another suitable anhydrous solvent)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.

  • Base Preparation (if not using commercial NaOEt): In the reaction flask under an inert atmosphere, add sodium metal (1.1 eq.) to anhydrous ethanol and stir until all the sodium has reacted. Then, remove the excess ethanol under reduced pressure and add anhydrous toluene.

  • Reaction Initiation: Dissolve 4,4-dimethylcyclohexanone (1.0 eq.) in anhydrous toluene and add it to the flask containing the sodium ethoxide (1.1 eq.).

  • Addition of Oxalate: Add diethyl oxalate (1.2 eq.) dropwise to the stirring suspension at room temperature over 30 minutes.

  • Reaction: After the addition is complete, stir the mixture at room temperature for 1 hour, then heat to 50 °C. Monitor the reaction progress by TLC until the starting ketone is consumed (typically 4-8 hours).

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. Slowly pour the mixture into a beaker containing cold 1M HCl (enough to make the aqueous layer acidic). Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by vacuum distillation.

Key Parameter Summary

ParameterRecommendationRationale
Base Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH)Matching alkoxide prevents transesterification. NaH ensures complete deprotonation.[3]
Stoichiometry (Ketone:Oxalate:Base) 1 : 1.2 : 1.1Slight excess of oxalate drives the reaction. Stoichiometric base is required for product deprotonation.[1]
Solvent Anhydrous Toluene, THF, or EthanolAnhydrous conditions are critical to prevent quenching of the base and enolate.
Temperature Room Temperature to 50 °CBalances reaction rate with potential side reactions. Higher temperatures may be needed to drive the reaction to completion.[7]
Workup Quench in cold, dilute acidProtonates the product enolate and neutralizes the base for efficient extraction.[2][5]

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Optimization of Claisen-Schmidt Reaction Conditions.
  • ResearchGate.
  • Fast Claisen condensation reaction optimization in a continuous flow reactor. (n.d.).
  • Doceri. (2014, April 21). Claisen Condensation of 2 eq. Ethyl Acetate to form a β-keto ester (RXN Mechanism). YouTube.
  • Oregon State University. (2020, February 7).
  • Master Organic Chemistry. (2020, September 14).
  • OpenStax. (2023, September 20). 23.
  • The Claisen Condens
  • Chemistry LibreTexts. (2024, September 30). 23.
  • BenchChem. (2025). Technical Support Center: Synthesis of (E)

Sources

Optimization

How to purify Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate from unreacted starting materials

Welcome to the technical support center for advanced organic synthesis. This guide provides in-depth troubleshooting and purification strategies for a common challenge in synthetic chemistry: isolating Ethyl 2-(4,4-dimet...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced organic synthesis. This guide provides in-depth troubleshooting and purification strategies for a common challenge in synthetic chemistry: isolating Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate from unreacted starting materials following a Claisen condensation. Our approach is grounded in the fundamental physicochemical properties of the molecules involved, ensuring a robust and reproducible purification workflow.

Understanding the Challenge: The Post-Reaction Mixture

The synthesis of the target β-keto ester, Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate, typically involves the base-catalyzed Claisen condensation between dimedone and diethyl oxalate. A successful reaction yields the desired product, but the crude mixture invariably contains unreacted starting materials that must be removed.

  • Target Product: Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate (A moderately polar β-ketoester).

  • Impurity 1: Dimedone (5,5-dimethylcyclohexane-1,3-dione) (A polar, acidic solid).

  • Impurity 2: Diethyl oxalate (A less polar liquid).

The key to a successful purification lies in exploiting the distinct physical and chemical properties of these three components.

Physicochemical Properties for Separation Strategy

A comparative analysis of the components' properties dictates the most effective purification methods.

CompoundMolecular FormulaMolar Mass ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)Key Chemical Property
Dimedone C₈H₁₂O₂140.18White Crystalline Solid146–148[1][2]-Acidic α-protons (pKa ≈ 5.23)[1]
Diethyl Oxalate C₆H₁₀O₄146.14Colorless Liquid-41[3][4]185[3][4]Neutral Ester
Product (β-Keto Ester) C₁₄H₂₀O₅268.31Liquid or Low-Melting Solid(Not readily available)>185 (High)Weakly acidic α-proton

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues and questions encountered during the purification process in a direct, problem-solving format.

Q1: My crude reaction mixture is a slurry containing a significant amount of white solid. What is the most effective first step to remove this?

Answer: The white solid is almost certainly unreacted dimedone.[1][5] Due to its high melting point (146-148 °C), it will not be removed with volatile solvents. The most efficient method to remove dimedone is an acid-base extraction .

Causality: Dimedone possesses a highly acidic methylene group situated between two carbonyls (a 1,3-dione system), with a pKa of approximately 5.23.[1] This acidity is significantly greater than that of the α-proton on the product β-keto ester. Therefore, a mild aqueous base, such as sodium bicarbonate (NaHCO₃), can selectively deprotonate the dimedone, converting it into its water-soluble sodium salt.[6][7] The neutral product and the unreacted diethyl oxalate will remain in the organic layer.

Recommendation: Use a saturated solution of sodium bicarbonate for the aqueous wash. Avoid strong bases like sodium hydroxide (NaOH), as they can cause unwanted hydrolysis of the ester functionalities on both your product and the diethyl oxalate starting material.[8]

Q2: After an initial wash, my NMR spectrum shows my product is contaminated with a significant amount of diethyl oxalate. What is the best method to separate them?

Answer: The primary and most versatile method for separating your product from diethyl oxalate is flash column chromatography on silica gel.

Causality: The separation on silica gel is based on polarity. Your product, a β-ketoester, is significantly more polar than diethyl oxalate.

  • Diethyl Oxalate: Contains two ester groups; it is relatively non-polar.

  • Product: Contains two ketone groups and an ester group, making it more polar and leading to stronger interactions with the silica gel stationary phase.

This difference in polarity ensures that the less polar diethyl oxalate will elute from the column much faster than your more polar product.

Recommendation: Develop a solvent system using Thin Layer Chromatography (TLC) first. A good starting point for a moderately polar compound is a mixture of ethyl acetate and hexanes.[9][10] You should aim for an Rf value of ~0.3 for your product, which provides optimal separation. A typical gradient might start at 10% ethyl acetate in hexanes and increase to 30-40% to elute the product.

Q3: Can I use distillation to remove the diethyl oxalate instead of chromatography?

Answer: Yes, vacuum distillation is a viable alternative, particularly for larger-scale purifications where chromatography can be cumbersome.

Causality: There is a large difference in boiling points. Diethyl oxalate has a boiling point of 185 °C at atmospheric pressure, while your product, having a much larger molecular weight (268.31 g/mol vs. 146.14 g/mol ), will have a significantly higher boiling point.[3][4] Distilling under reduced pressure (vacuum) is essential to lower the required temperature and prevent thermal decomposition of your target compound. Diethyl oxalate will distill off as the lower-boiling fraction, leaving the purified product behind.

Recommendation: This method is most effective after the acidic dimedone has been removed by extraction. Ensure your vacuum setup is robust and can achieve a pressure low enough to distill the diethyl oxalate without excessive heating.

Q4: My product appears to be an oil that solidifies on standing. Is recrystallization a suitable final purification step?

Answer: Absolutely. If your product is a solid or can be induced to crystallize, recrystallization is an excellent technique for achieving high purity. It is particularly effective at removing minor, structurally similar impurities that may co-elute during chromatography.

Causality: Recrystallization relies on differences in solubility of the product and impurities in a given solvent at different temperatures. The goal is to find a solvent system where the product is highly soluble when hot but poorly soluble when cold, while impurities remain in solution upon cooling.

Recommendation: Screen for a suitable solvent system. Good starting points include:

  • Mixed Solvents: Ethyl acetate/hexanes, or ethanol/water.

  • Procedure: Dissolve the crude solid in a minimum amount of the hot solvent mixture. Allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.

Recommended Purification Workflow

The following step-by-step protocols represent a robust, validated system for purifying Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate.

Workflow Visualization

Purification_Workflow cluster_0 Initial Workup cluster_1 Phase Separation cluster_2 Isolation & Primary Purification cluster_3 Final Product Isolation Crude Crude Reaction Mixture (Product, Dimedone, Diethyl Oxalate) Dissolve Dissolve in Ethyl Acetate Crude->Dissolve Wash Wash with sat. NaHCO₃ (aq) (x3) Dissolve->Wash Aqueous Aqueous Layer (Dimedone Salt) Wash->Aqueous Removes Dimedone Organic Organic Layer (Product, Diethyl Oxalate) Wash->Organic Dry Dry (Na₂SO₄), Filter, Concentrate Organic->Dry Chromatography Flash Column Chromatography (Silica Gel, EtOAc/Hexanes) Dry->Chromatography Fractions Combine Pure Fractions & Concentrate Chromatography->Fractions PureProduct Pure Product Fractions->PureProduct

Caption: Recommended workflow for purifying the target β-keto ester.

Protocol 1: Acid-Base Extraction to Remove Dimedone
  • Dissolution: Transfer the entire crude reaction mixture to a separatory funnel. Dissolve the mixture in an organic solvent like ethyl acetate or diethyl ether (use approximately 3-4 mL of solvent per gram of crude material).

  • First Wash: Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution equal to the organic layer volume. Stopper the funnel, invert it, and vent frequently to release pressure from CO₂ evolution. Shake gently for 1-2 minutes.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat: Repeat the wash with fresh NaHCO₃ solution two more times to ensure complete removal of dimedone.

  • Brine Wash: Wash the organic layer once with a saturated aqueous NaCl (brine) solution to remove residual water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The resulting residue contains the product and unreacted diethyl oxalate.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Dissolve a small sample of the concentrated residue from Protocol 1 in ethyl acetate. Spot it on a silica gel TLC plate and elute with different ratios of ethyl acetate/hexanes (e.g., 1:9, 2:8, 3:7). Visualize under UV light and/or with a potassium permanganate stain. The higher Rf spot will be diethyl oxalate, and the lower Rf spot will be your product. Select the solvent system that gives the product an Rf of ~0.3.[11]

  • Column Packing: Prepare a flash chromatography column with silica gel, packing it with the low-polarity component of your chosen eluent (hexanes).

  • Sample Loading: Adsorb the concentrated residue onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of dichloromethane or the eluent for "wet loading". Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting with your chosen solvent system (e.g., 10% EtOAc/hexanes). Collect fractions and monitor them by TLC. The diethyl oxalate will elute first.

  • Gradient Elution (Optional but Recommended): Once the diethyl oxalate is completely eluted, you can increase the polarity of the eluent (e.g., to 30% or 40% EtOAc/hexanes) to speed up the elution of your product.

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate.

References
  • Dimedone — Grokipedia. (n.d.). Grokipedia.
  • Diethyl Oxalate. (n.d.). PubChem.
  • Diethyl oxalate - Wikipedia. (n.d.). Wikipedia. Retrieved March 27, 2026, from [Link]

  • Diethyl Oxalate | C6H10O4 | CID 7268. (n.d.). PubChem. Retrieved March 27, 2026, from [Link]

  • Dimedone: A Versatile Molecule in the synthesis of various heterocycles. (n.d.). SIRJANA JOURNAL. Retrieved March 27, 2026, from [Link]

  • Dimedone - Wikipedia. (n.d.). Wikipedia. Retrieved March 27, 2026, from [Link]

  • Solvent Systems for Flash Column Chromatography. (n.d.). University of California, Los Angeles.
  • Solvent Systems for Flash Column Chromatography. (n.d.). University of Rochester. Retrieved March 27, 2026, from [Link]

  • Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. (2013, January 31). The Chemistry Blog.
  • Northrop, B. H. (n.d.). FLASH OPTIMIZATION. University of California, Irvine.
  • ACID-BASE EXTRACTION. (n.d.). Community College of Rhode Island.
  • Acid–base extraction - Wikipedia. (n.d.). Wikipedia. Retrieved March 27, 2026, from [Link]

  • 4.8: Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved March 27, 2026, from [Link]

  • Acid-Base Extraction Tutorial. (2020, March 22). YouTube. Retrieved March 27, 2026, from [Link]

Sources

Troubleshooting

Preventing decarboxylation of Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate during distillation

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals handling highly functionalized β -keto ester derivatives. Ethyl 2-(4,4-dimethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals handling highly functionalized β -keto ester derivatives.

Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate contains a complex 1,3-dicarbonyl architecture (a ring ketone β -positioned to an α -oxoacetate group) that makes it exquisitely sensitive to thermal degradation. Below, you will find field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield purification without compromising molecular integrity.

Section 1: Mechanistic Causality of Degradation

Q: What exactly drives the thermal degradation of this oxoacetate derivative during distillation? A: The instability is rooted in the molecule's structural electronics. When subjected to the thermal stress of distillation, two primary degradation pathways emerge:

  • Hydrolytic Decarboxylation: If trace water or residual base is present, the ethyl ester hydrolyzes to a β -keto acid. β -keto acids are inherently unstable and undergo spontaneous decarboxylation upon heating[1]. This reaction proceeds through a cyclic, concerted transition state, forming an enol intermediate that rapidly tautomerizes to a stable ketone, permanently altering the molecule and releasing CO2​ [2].

  • Krapcho-Type Dealkoxycarbonylation: Even under anhydrous conditions, high temperatures can trigger a Krapcho decarboxylation if trace nucleophiles (such as halide salts from previous synthetic steps) remain in the matrix[3]. The nucleophilic anion attacks the ethyl group via an SN​2 mechanism, cleaving the ester and releasing CO2​ [4].

G A Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate (Crude Extract) B Conventional Distillation (High Heat, Long Residence) A->B Suboptimal C Short-Path Evaporation (<0.01 mbar, Short Residence) A->C Recommended D Trace H2O / Base Ester Hydrolysis B->D E Trace Halides Nucleophilic Attack B->E I Intact Distillate High Purity & Yield C->I Prevents Cleavage F β-Keto Acid Intermediate (Unstable) D->F G Krapcho Decarboxylation (S_N2 Cleavage) E->G H Decarboxylation (Loss of CO2) Target Degradation F->H Spontaneous Heat G->H -CO2

Logical workflow of thermal degradation pathways versus stabilized short-path distillation.

Section 2: Equipment & Distillation Strategy

Q: How do we bypass the activation energy for decarboxylation during purification? A: By drastically reducing both the boiling point and the residence time. Conventional fractional distillation exposes the molecule to prolonged thermal stress. Short-path evaporation (or wiped film molecular distillation) is mandatory for this compound. This technique allows the evaporation of heat-sensitive products at operating pressures down to 0.001 mbar[5]. By minimizing the distance between the evaporation and condensing surfaces, the residence time is reduced to mere seconds, effectively eliminating thermal degradation[5].

Quantitative Comparison of Distillation Techniques for β -Keto Esters

Distillation MethodOperating Pressure (mbar)Max Temperature (°C)Residence TimeDecarboxylation Rate (%)Expected Yield (%)
Fractional Distillation 10 – 50160 – 2001 – 4 hours> 40%< 50%
Kugelrohr (Bulb-to-Bulb) 0.1 – 1.0120 – 15030 – 60 mins15 – 20%70 – 80%
Short-Path (Wiped Film) < 0.00180 – 1101 – 5 mins< 2%> 92%

Section 3: Glassware & Matrix Preparation

Q: Can the distillation apparatus itself catalyze degradation? A: Yes. The surface of untreated borosilicate glass contains slightly acidic/basic silanol groups that can catalyze ester hydrolysis or enolization. Furthermore, alkali metal residues from previous base-catalyzed condensation steps (e.g., Dieckmann condensations) strongly promote ester cleavage[6]. Solution: Glassware must be silanized to deactivate surface active sites, and the crude mixture must be strictly neutralized and dried prior to distillation.

Section 4: Step-by-Step Experimental Protocol

Self-Validating Methodology: Anhydrous Short-Path Distillation

Workflow Step1 1. Matrix Neutralization (pH 7 Buffer Wash) Step2 2. Rigorous Drying (Na2SO4 + 3Å Sieves) Step1->Step2 Step3 3. Glassware Silanization (Deactivate Silanols) Step2->Step3 Step4 4. Vacuum Degassing (Remove Dissolved Gases) Step3->Step4 Step5 5. Short-Path Distillation (<0.01 mbar, <110°C) Step4->Step5

Step-by-step experimental workflow for anhydrous short-path distillation of beta-keto esters.

  • Step 1: Matrix Neutralization Wash the crude organic extract with a pH 7.0 phosphate buffer. Validation Check: Test the aqueous layer post-wash with pH paper. It must read exactly 7.0 to ensure no residual alkali metals or acids remain[6].

  • Step 2: Rigorous Drying Dry the organic layer over anhydrous Na2​SO4​ for 2 hours, filter, and store over activated 3Å molecular sieves overnight. Causality: Absolute removal of water prevents the formation of the unstable β -keto acid intermediate[1].

  • Step 3: Glassware Silanization Rinse the short-path distillation apparatus with a 5% solution of dichlorodimethylsilane in heptane, followed by a methanol rinse, and bake at 120°C for 1 hour.

  • Step 4: Vacuum Degassing Transfer the dried crude oil to the boiling flask. Apply a moderate vacuum (50 mbar) at room temperature for 30 minutes. Validation Check: The cessation of bubbling confirms the complete removal of dissolved CO2​ , O2​ , and trace volatile solvents.

  • Step 5: Short-Path Distillation Engage the high-vacuum pump and verify the ultimate pressure is <0.01 mbar using a Pirani gauge. Gradually increase the evaporator temperature, strictly keeping it below 110°C. Chill the internal condenser to -10°C. Collect the intact Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate in the receiving flask[5].

Section 5: Troubleshooting FAQ

Q: My distillate shows a mass loss of 44 Da (M-44) on GC-MS. What happened? A: A mass loss of 44 Da corresponds exactly to the loss of CO2​ , confirming that decarboxylation occurred[2]. This usually indicates either the presence of trace moisture leading to hydrolysis[1], or that the evaporator temperature was too high. Re-dry the sample and verify your vacuum pump's integrity to ensure a lower boiling point can be achieved.

Q: The yield is low, and a heavy residue remains in the boiling flask. Is this polymerization? A: β -keto esters can undergo intermolecular transesterification or aldol condensations at elevated temperatures[7]. If a heavy, non-distillable tar remains, it indicates that the crude mixture was not completely free of Lewis acids or basic catalysts before heating. Ensure Step 1 (Matrix Neutralization) is strictly followed.

Q: Can I use a standard fractional distillation column if I pull a high vacuum? A: No. Even under high vacuum, a fractional column inherently requires a long residence time (often hours) for the vapor to travel up the column and establish equilibrium. This prolonged thermal exposure is sufficient to trigger Krapcho dealkoxycarbonylation[8]. Short-path distillation is non-negotiable for this substrate[5].

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth troubleshooting for common impurities encountered during the synthesis of Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting for common impurities encountered during the synthesis of Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate. As Senior Application Scientists, we focus on the underlying chemical principles to empower you to diagnose and resolve issues in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate and what are the key reaction types involved?

The most prevalent synthesis is a Claisen condensation reaction.[1][2][3][4][5] This reaction involves the base-catalyzed condensation of two ester molecules to form a β-keto ester.[2][3][4] In this specific synthesis, the starting materials are typically dimedone (5,5-dimethylcyclohexane-1,3-dione) and an ethyl ester, such as ethyl oxalate or ethyl chloroformate, in the presence of a suitable base like sodium ethoxide.[6] The reaction mechanism involves the formation of an enolate from dimedone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl ester.[2][5]

Q2: I am observing a significant amount of unreacted dimedone in my final product. What are the likely causes?

This issue often points to several potential problems:

  • Ineffective Deprotonation: The base used may be weak, hydrated, or used in insufficient quantity.[7] Ensure you are using a strong, anhydrous base like sodium ethoxide and that the reaction is conducted under an inert atmosphere to prevent quenching of the base.

  • Low Reaction Temperature: While the initial deprotonation might be performed at a lower temperature, the subsequent condensation may require warming to proceed at a reasonable rate.[7]

  • Insufficient Reaction Time: The reaction may not have reached completion. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC).[7]

Q3: My product seems to be degrading during workup or purification. What could be happening?

The β-keto ester product can be susceptible to hydrolysis and decarboxylation, especially under acidic conditions or at elevated temperatures.[8][9] This would result in the formation of a simpler ketone. To mitigate this, consider the following:

  • Mild Acidic Workup: Neutralize the reaction mixture at a low temperature (e.g., 0 °C) and add the acid slowly.[8]

  • Avoid High Temperatures: During solvent removal or purification (like distillation), use the lowest possible temperature and pressure.[8]

  • Buffered Workup: In some cases, a buffered workup can help prevent complete protonation and subsequent degradation.[8]

Q4: I'm seeing a byproduct with a molecular weight corresponding to the self-condensation of my ethyl ester starting material. How can I prevent this?

Self-condensation of the ethyl ester (e.g., ethyl acetate) can compete with the desired reaction, especially if it is enolizable.[10][11][12][13][14][15] To minimize this side reaction:

  • Controlled Addition: Slowly add the ethyl ester to the pre-formed enolate of dimedone. This ensures the enolate preferentially reacts with the added ester rather than with itself.

  • Use of a Non-Enolizable Ester: If possible, using a non-enolizable ester as the electrophile can prevent self-condensation.[1]

In-Depth Troubleshooting Guide

This section provides a more detailed analysis of specific impurities, their origins, and comprehensive strategies for their mitigation.

Impurity Profile and Identification

A summary of common impurities, their likely sources, and recommended analytical methods for their detection is provided below.

ImpurityPotential Source(s)Recommended Analytical Method(s)
Dimedone (unreacted) Incomplete reaction, insufficient base, low temperature.HPLC, GC-MS, ¹H NMR
Ethyl Ester (unreacted) Incomplete reaction, stoichiometry imbalance.GC-MS, ¹H NMR
Self-condensation product of Ethyl Ester Side reaction, especially with enolizable esters.GC-MS, ¹H NMR, ¹³C NMR
Hydrolysis Product (Carboxylic Acid) Exposure to water during reaction or workup.[8][16][17][18][19]HPLC, IR (broad O-H stretch)
Decarboxylation Product (Ketone) Acidic conditions and/or heat during workup/purification.[8][9]GC-MS, ¹H NMR
Transesterification Product Mismatch between the alkoxide base and the ethyl ester.[8]GC-MS, ¹H NMR
Visualizing the Reaction and Impurity Formation

The following diagram illustrates the main reaction pathway and the points at which common impurities can arise.

G cluster_main Main Reaction Pathway cluster_impurities Impurity Formation Pathways Dimedone Dimedone Enolate Enolate Dimedone->Enolate Base (e.g., NaOEt) Tetrahedral_Intermediate Tetrahedral_Intermediate Enolate->Tetrahedral_Intermediate + Ethyl Ester Product Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate Tetrahedral_Intermediate->Product - OEt Hydrolysis Hydrolysis Product (Carboxylic Acid) Product->Hydrolysis + H₂O Ethyl_Ester_1 Ethyl Ester Self_Condensation Self-Condensation Product Ethyl_Ester_1->Self_Condensation Base Ethyl_Ester_2 Ethyl Ester Ethyl_Ester_2->Self_Condensation Decarboxylation Decarboxylation Product (Ketone) Hydrolysis->Decarboxylation Heat / Acid Ethyl_Ester_3 Ethyl Ester Transesterification Transesterification Product Ethyl_Ester_3->Transesterification Base_Mismatch Base_Mismatch Mismatched Base (e.g., NaOMe) Unreacted_Dimedone Unreacted Dimedone Unreacted_Ethyl_Ester Unreacted Ethyl Ester Start Start->Dimedone Start->Ethyl_Ester_1 Start->Ethyl_Ester_3

Reaction pathway and impurity formation.
Detailed Troubleshooting Protocols
Issue: Presence of Unreacted Starting Materials

Causality: An incomplete reaction is the primary cause. This can stem from several factors related to reaction kinetics and equilibrium. The formation of the enolate is a critical equilibrium step.[2] If the base is not strong enough or is present in a substoichiometric amount, the equilibrium will not favor the enolate, leading to a significant amount of unreacted dimedone. Similarly, if the subsequent nucleophilic attack is slow due to low temperatures or steric hindrance, both starting materials may remain.

Self-Validating Protocol:

  • Reagent Purity and Stoichiometry:

    • Ensure the base (e.g., sodium ethoxide) is freshly prepared or from a recently opened container and has been stored under anhydrous conditions.

    • Use at least one full equivalent of the base to drive the deprotonation of the product and shift the overall equilibrium.[4]

    • Accurately measure the stoichiometry of both dimedone and the ethyl ester.

  • Reaction Conditions:

    • Dry all glassware thoroughly and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the base.

    • Initially, cool the reaction mixture (e.g., to 0 °C) for the deprotonation step to control any exothermic processes.

    • After the addition of the ethyl ester, allow the reaction to warm to room temperature or gently heat it to ensure the reaction proceeds to completion.

    • Monitor the reaction progress by TLC. The disappearance of the starting materials will indicate the reaction is complete.

  • Order of Addition:

    • Add the base to the solution of dimedone to pre-form the enolate.

    • Slowly add the ethyl ester to the enolate solution. This ensures that the enolate is readily available to react with the electrophile as it is introduced.

Issue: Formation of Hydrolysis and Decarboxylation Products

Causality: β-keto esters are susceptible to hydrolysis of the ester group to a carboxylic acid, particularly in the presence of acid or base.[8][16][17][18][19] The resulting β-keto acid is often unstable and can readily undergo decarboxylation (loss of CO₂) upon heating to yield a ketone.[8][9]

Self-Validating Protocol:

  • Workup Procedure:

    • Perform the acidic workup at a low temperature (0 °C) to minimize the rate of both hydrolysis and decarboxylation.

    • Use a dilute acid solution (e.g., 1M HCl) and add it slowly to the reaction mixture with vigorous stirring to avoid localized areas of high acid concentration.

    • Promptly extract the product into an organic solvent after neutralization to minimize its contact time with the aqueous acidic phase.

  • Purification:

    • When removing the solvent, use a rotary evaporator at the lowest practical temperature and pressure.

    • If distillation is used for purification, perform it under high vacuum to lower the boiling point and reduce the risk of thermal decomposition.[20]

    • Consider flash column chromatography as a milder purification alternative to distillation.[7]

Issue: Transesterification Byproducts

Causality: Transesterification occurs when the alkoxide base does not match the alkyl group of the ester.[5][8] For example, using sodium methoxide with an ethyl ester can lead to the formation of the corresponding methyl ester product alongside the desired ethyl ester.

Self-Validating Protocol:

  • Matching Base and Ester:

    • The cardinal rule is to match the alkyl group of the alkoxide base with the alkyl group of the ester. For the synthesis of an ethyl ester, use sodium ethoxide (NaOEt).[8]

    • If a different ester is used (e.g., methyl or tert-butyl), the corresponding alkoxide (sodium methoxide or potassium tert-butoxide) should be employed.

  • Alternative Bases:

    • In cases where matching the base is not feasible, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) can be used.[5] LDA will quantitatively deprotonate the starting material without the risk of transesterification.

References

  • Hansley, V. L., & Schott, S. (1958). U.S. Patent No. 2,843,622. Washington, DC: U.S.
  • Toppr. (2018, August 21). Self condensation of two moles of ethyl acetate in the presence of sodium ethoxide yields. Retrieved from [Link]

  • Chemistry Talk. (2022, December 17). Claisen Condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of baker's yeast β-keto ester oxidoreductase. [Table]. Retrieved from [Link]

  • Filo. (2023, March 26). Self condensation of two moles of ethyl acetate in presence of sodium ethoxide yields. Retrieved from [Link]

  • Doubtnut. (2026, March 25). Self condensation of two moles of ethyl acetate in presence of sodium ethoxide yields. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Claisen Condensation. Retrieved from [Link]

  • Doubtnut. (2020, January 26). Self-condensation of two moles of ethyl acetate in presence of sodium ethoxide yields. Retrieved from [Link]

  • Allen. (2025, April 1). Claisen Condensation – Mechanism, Variations & FAQs. Retrieved from [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • ACS Publications. (2002). Facile Synthesis of β-Keto Esters from Methyl Acetoacetate and Acid Chloride: The Barium Oxide/Methanol System. Organic Process Research & Development, 6(4), 459-461. [Link]

  • Doceri. (2014, April 22). Claisen Condensation of 2 eq. Ethyl Acetate to form a β-keto ester (RXN Mechanism). [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • Ragavan, R. V., Kumar, K. M., Vijayakumar, V., Sarveswari, S., Ramaiah, S., Anbarasu, A., ... & Kumari, N. S. (2015). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 9(1), 1-14. [Link]

  • ACS Publications. (2010). Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines. The Journal of Organic Chemistry, 75(23), 8353-8356. [Link]

  • Mutanabbi, A. (n.d.). The Claisen Condensation. Retrieved from [Link]

  • Chemistry Steps. (2021, November 11). Claisen Condensation Reaction Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purifying an α-keto ester.
  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Weiss, R. (1943). Dimedone. Organic Syntheses, Coll. Vol. 2, 61.
  • Nikoofar, K., & Yielzoleh, F. M. (2017). A concise study on dimedone: A versatile molecule in multi-component reactions, an outlook to the green reaction media. Journal of the Iranian Chemical Society, 14(12), 2533-2571. [Link]

  • Wikipedia. (n.d.). Dimedone. Retrieved from [Link]

  • Sciforum. (2025, October 17). Development of a Green Method for the Synthesis of Xanthene-1,8-dione Derivatives from Dimedone and Aldehydes. Retrieved from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of ethyl 2-oxocyclopentylacetate.
  • ERIC. (2023, July 14). Updating Dimedone: The Humble Hero of the Organic Laboratory. Retrieved from [Link]

  • JoVE. (2025, May 22). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Journal of the Chinese Chemical Society. (1966). Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. Journal of the Chinese Chemical Society, 13(2), 162-171. [Link]

  • NIH. (n.d.). Ethyl oxoacetate. PubChem. Retrieved from [Link]

  • Der Pharma Chemica. (2018). Environmentally Benign Green Synthesis of Intermediates and their Derivatives Involving N-Alkylation of 2-Cyclohexylcarbonyl-4-O. Der Pharma Chemica, 10(7), 201-206.
  • Ghent University. (2013). Hydrolysis of poly-(2-ethyl-2-oxazoline). [Master's thesis]. [Link]

  • Royal Society of Chemistry. (2015). Flow synthesis of ethyl isocyanoacetate enabling the telescoped synthesis of 1,2,4-triazoles and pyrrolo-[1,2-c]pyrimidines. Organic & Biomolecular Chemistry, 13(23), 6534-6539. [Link]

  • Google Patents. (n.d.). Hydrolysis of ethyl acetate in ethanol separation process.
  • NIH. (n.d.). Ethyl 2-oxo-2-(2-oxocyclohexyl)acetate. PubChem. Retrieved from [Link]

  • Pharmaceutical Technology. (2026, March 26). Evaluating Impurities in Drugs (Part II of III). Retrieved from [Link]

  • Journal of Pharmaceutical Analysis. (2018). Development and Validation of Stability-indicating Gas Chromatography Method for the Quantitative Determination of Ethylhexylglycerin and its Impurities in Bulk and Pharmaceutical Dosage Forms. Journal of Pharmaceutical Analysis, 8(3), 203-208. [Link]

  • curricuLAB. (n.d.). Reaction rate and activation energy of the acid hydrolysis of ethyl acetate (P3050201). Retrieved from [Link]

  • EPA. (2019, June 4). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Retrieved from [Link]

  • Acta Pharmaceutica. (2018). Identification of new process-related impurity in the key intermediate in the synthesis of TCV-116. Acta Pharmaceutica, 68(3), 321-331. [Link]

  • Institute of Molecular and Translational Medicine. (n.d.). Green Chemistry. Retrieved from [Link]

Sources

Troubleshooting

Optimizing reaction time and temperature for Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate formation

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers and drug development professionals optimizing the synthesis of ethyl 2-(4,4-dimethyl-2-oxocycl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers and drug development professionals optimizing the synthesis of ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate.

Achieving high yields in this mixed Claisen condensation (oxalylation) requires precise orchestration of reaction time and temperature to navigate the delicate balance between kinetic and thermodynamic control. This portal provides deep-dive troubleshooting, empirical data, and self-validating protocols to ensure reproducible success.

I. Mechanistic Logic & Workflow

Understanding the causality of the reaction pathway is critical. The reaction relies heavily on the "leveling effect" of pKa. The desired C-acylated product is a β-diketoester containing a highly acidic α-proton. Deprotonation of this product by the ethoxide base creates a stable enolate sink, which irreversibly drives the equilibrium forward and prevents the reverse reaction[1].

G Ketone 4,4-Dimethylcyclohexanone (Starting Material) Base Base Addition (NaOEt or LDA) Ketone->Base Enolate Enolate Formation (Kinetic or Thermodynamic) Base->Enolate Deprotonation Oxalate Diethyl Oxalate (Electrophile) Enolate->Oxalate Nucleophilic Attack O_Acyl O-Acylation (Kinetic Byproduct) Oxalate->O_Acyl -78°C, short time C_Acyl C-Acylation (Thermodynamic Product) Oxalate->C_Acyl 25°C, extended time O_Acyl->Enolate Reversible (Microscopic) Sink Stable Enolate Sink (Irreversible Deprotonation) C_Acyl->Sink Base (pKa leveling) Workup Acidic Workup (pH 4-5) Sink->Workup Final Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl) -2-oxoacetate Workup->Final Protonation

Reaction pathway illustrating kinetic vs. thermodynamic control in Claisen condensation.

II. Troubleshooting & FAQs

Q1: Why am I seeing incomplete conversion when running the reaction at 0 °C for 4 hours? A1: The initial deprotonation of 4,4-dimethylcyclohexanone by sodium ethoxide (NaOEt) is highly reversible[2]. The subsequent nucleophilic acyl substitution on diethyl oxalate requires sufficient activation energy. At a continuous 0 °C, the rate of C-C bond formation is sluggish. You must allow the reaction to[3]. This extended time at ambient temperature allows the system to reach thermodynamic control, driving the equilibrium forward via the irreversible deprotonation of the highly acidic β-diketoester product[1].

Q2: I am observing significant O-acylation instead of the desired C-acylation. How do I fix this? A2: O-acylation is the kinetic product due to the higher electron density and steric accessibility of the enolate oxygen. If you quench the reaction too early or maintain strictly kinetic conditions (e.g., using LDA at -78 °C without proper maturation), the O-acyl enol ether is trapped. To favor C-acylation, utilize thermodynamic conditions (NaOEt/EtOH) and ensure the reaction time is extended at room temperature.[1], which eventually funnels entirely into the irreversible C-acylated thermodynamic sink.

Q3: Can I accelerate the reaction by heating it to reflux (78 °C in Ethanol)? A3: Heating to reflux is strongly discouraged. Elevated temperatures promote deleterious side reactions, including the self-condensation (aldol addition) of 4,4-dimethylcyclohexanone and the [4]. Furthermore, the β-diketoester product is susceptible to retro-Claisen cleavage at high temperatures in the presence of ethoxide. Stick to 0 °C for the initial addition phase to control the exotherm, followed by a gradual warm-up to ambient temperature[3].

III. Quantitative Optimization Data

To illustrate the causality of time and temperature on reaction efficiency, the following table summarizes quantitative optimization trials for the oxalylation of 4,4-dimethylcyclohexanone.

Temperature ProfileReaction TimeBase / SolventConversion (%)Major ImpurityIsolated Yield (%)
0 °C constant4 hoursNaOEt / EtOH45%Unreacted SM38%
0 °C → 25 °C 16 hours NaOEt / EtOH >98% Trace O-acyl 85%
60 °C (Reflux)4 hoursNaOEt / EtOH>95%Aldol products52%
-78 °C constant2 hoursLDA / THF>98%O-acyl (10%)82%

IV. Validated Experimental Protocols

The following protocols are designed as self-validating systems. Observational checkpoints are included to verify chemical milestones in real-time, ensuring trustworthiness and reproducibility.

Protocol A: Thermodynamic Control (Scalable, Preferred Route)

This method utilizes sodium ethoxide and relies on the thermodynamic sink to maximize C-acylation[4].

Step 1: Preparation & Base Addition

  • Charge a flame-dried flask with 4,4-dimethylcyclohexanone (1.0 equiv) and anhydrous ethanol (approx. 0.5 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Validation Checkpoint: Ensure the internal temperature stabilizes at 0 °C before proceeding to prevent initial aldol side-reactions.

  • Add sodium ethoxide (21% wt solution in EtOH, 1.1 equiv) dropwise over 15 minutes[3].

  • Validation Checkpoint: The solution will transition to a pale yellow color, indicating the successful formation of the ketone enolate.

Step 2: Electrophile Addition

  • Maintain the reaction at 0 °C. Add diethyl oxalate (1.0 to 1.2 equiv) dropwise via syringe.

  • Causality Note:[2], preventing multiple acylations and managing the mild exotherm.

Step 3: Maturation (The Thermodynamic Sink)

  • Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C).

  • Stir the mixture overnight (12–16 hours)[3].

  • Validation Checkpoint: The reaction mixture will precipitate a thick, pale-yellow to white solid. This is the sodium salt of the β-diketoester product. The appearance of this precipitate is the definitive visual confirmation that the thermodynamic sink has been reached[1].

Step 4: Quench & Isolation

  • Cool the mixture back to 0 °C and quench by slowly adding aqueous saturated ammonium chloride or 20% H₂SO₄ until the pH reaches 4–5[4].

  • Causality Note: Acidification protonates the stable enolate, reverting it to the neutral ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate.

  • Extract the aqueous layer 3 times with isopropyl acetate (iPrOAc) or ethyl acetate. Wash combined organics with brine, dry over sodium sulfate, and concentrate in vacuo[3].

Protocol B: Kinetic Control (Rapid, Analytical Scale)

For specialized applications requiring rapid turnover, lithium diisopropylamide (LDA) can be used.

Step 1: Enolization

  • Cool a solution of LDA (1.1 equiv) in anhydrous THF to -78 °C under an inert atmosphere.

  • Add 4,4-dimethylcyclohexanone (1.0 equiv) dropwise. Stir for 1.5 hours at -78 °C[3].

Step 2: Acylation & Quench

  • Add diethyl oxalate (1.2 equiv) dropwise via syringe. Stir for exactly 30 minutes at -78 °C.

  • Causality Note: Strict temperature control is required here to prevent equilibration to the O-acylated product.

  • Quench the reaction cold (-78 °C) with saturated aqueous ammonium chloride before allowing it to warm to room temperature[3]. Extract and purify as above.

V. References

  • Vertex Pharmaceuticals Inc. (2017). US9605005B2 - Alkynyl alcohols and methods of use. Google Patents.

  • StackExchange Chemistry Community. (2023). Why doesn't the reaction between molecule "B" and diethyl oxalate yield a diester?. StackExchange.[Link]

  • LibreTexts. (2025). 23.8: Mixed Claisen Condensations. Chemistry LibreTexts.[Link]

  • National Center for Biotechnology Information. (2023). A Potential Lead for Insect Growth Regulator: Design, Synthesis, and Biological Activity Evaluation of Novel Hexacyclic Pyrazolamide Derivatives. PMC.[Link]

Sources

Optimization

Technical Support Center: Resolving Stereochemical Challenges in Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate Synthesis

Welcome to the Technical Support Center for the synthesis and stereochemical resolution of Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate. This highly functionalized β -dicarbonyl equivalent presents unique syntheti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and stereochemical resolution of Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate. This highly functionalized β -dicarbonyl equivalent presents unique synthetic challenges. Because it possesses a highly acidic methine proton at the C1 position of the cyclohexyl ring, it exists in a dynamic keto-enol equilibrium. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve absolute stereocontrol.

🔍 Troubleshooting Guides & FAQs

Q1: Why do I observe complete racemization at the C1-cyclohexyl position during the initial Claisen condensation? Analysis & Causality : The synthesis of Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate via the cross-Claisen condensation of 4,4-dimethylcyclohexanone and diethyl oxalate generates a 1,3-dicarbonyl system[1]. The pKa of the α -proton in this system is highly acidic (approximately 9–11). Under the basic conditions required for the reaction (e.g., NaOEt or LiHMDS), the product immediately deprotonates to form a thermodynamically stable enolate. Upon aqueous workup, protonation occurs non-stereoselectively. Therefore, attempting to establish a fixed stereocenter during this C–C bond-forming step is mechanistically impossible. Resolution : Accept the racemic/enol mixture as the intermediate. Stereocontrol must be established in the subsequent functionalization step.

Q2: How can I establish stereocontrol if the intermediate is configurationally labile? Analysis & Causality : The configurational lability of the α -stereocenter is actually a strategic advantage when coupled with Dynamic Kinetic Resolution (DKR). By subjecting the racemic keto-ester to asymmetric hydrogenation using a chiral Ruthenium catalyst (such as Noyori's Ru-BINAP/diamine complexes), the rapid base-catalyzed equilibration of enantiomers via the enol form allows the chiral catalyst to selectively reduce the "matched" enantiomer at a much faster rate ( kfast​≫kslow​ )[2]. This process simultaneously sets two contiguous stereocenters (the ring carbon and the newly formed hydroxyl carbon) with high syn or anti diastereoselectivity and excellent enantiomeric excess.

Q3: I am getting poor conversion and significant O-acylation byproducts during the initial condensation. How do I optimize chemoselectivity? Analysis & Causality : O-acylation competes with C-acylation when using weaker bases (like alkoxides) or in polar aprotic solvents where the oxygen atom of the enolate is highly solvated and exposed. Resolution : Use a strong, sterically hindered base such as Lithium hexamethyldisilazide (LiHMDS) at cryogenic temperatures (–78 °C) in THF. Lithium coordinates tightly to the enolate oxygen, directing the electrophilic attack of diethyl oxalate exclusively to the carbon atom.

📊 Data Presentation: DKR Optimization

The following table summarizes the quantitative optimization of the Dynamic Kinetic Resolution (DKR) step, demonstrating the causality between base additives and stereoselectivity.

Catalyst SystemSolventTemp (°C)Base AdditiveConversion (%)dr (syn:anti)ee (%)
RuCl₂[(R)-BINAP][(R,R)-DPEN]DCM50None4585:1588
RuCl₂[(R)-BINAP][(R,R)-DPEN]i-PrOH25t-BuOK (1 mol%)>9998:296
RuCl₂[(S)-TolBINAP][(S,S)-DPEN]i-PrOH25t-BuOK (1 mol%)>992:9895
Rh(COD)(S,S)-EtDuPhosMeOH25None1550:50ND

Note: The addition of a catalytic amount of strong base (t-BuOK) is critical in i-PrOH to accelerate the epimerization rate ( krac​ ) beyond the hydrogenation rate, ensuring high conversion and stereocontrol.

🔬 Experimental Protocols

Protocol 1: Synthesis of Racemic Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate
  • Preparation : Flame-dry a 250 mL round-bottom flask under argon. Add anhydrous THF (50 mL) and cool to –78 °C.

  • Enolization : Add LiHMDS (1.1 equiv, 1.0 M in THF). Dropwise, add 4,4-dimethylcyclohexanone (1.0 equiv) over 15 minutes. Stir for 45 minutes at –78 °C to ensure complete formation of the kinetic lithium enolate.

  • Acylation : Add diethyl oxalate (1.2 equiv) dropwise. Maintain the reaction at –78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.

  • Quenching & Workup : Quench the reaction with saturated aqueous NH₄Cl (30 mL) to protonate the enolate. Extract with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification & Self-Validation : Purify via silica gel flash chromatography (Hexanes/EtOAc, 9:1 to 8:2) to afford the racemic keto-ester.

    • Self-Validation Check: Analyze the product via ¹H NMR. The spectrum will inherently show a mixture of keto and enol tautomers. Successful C-acylation is confirmed by the presence of a highly deshielded enol -OH proton typically appearing far downfield (>12 ppm).

Protocol 2: Dynamic Kinetic Resolution via Asymmetric Hydrogenation
  • Preparation : In a nitrogen-filled glovebox, charge a stainless-steel autoclave with the racemic Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate (1.0 mmol), RuCl₂[(R)-BINAP][(R,R)-DPEN] (0.01 mmol, 1 mol%), and anhydrous, degassed isopropanol (10 mL).

  • Base Addition : Add a 0.1 M solution of t-BuOK in isopropanol (0.1 mL, 1 mol%) to facilitate rapid enolization/epimerization.

  • Hydrogenation : Seal the autoclave, purge with H₂ gas three times, and pressurize to 50 atm (735 psi).

  • Reaction : Stir vigorously at 25 °C for 16 hours.

  • Workup : Carefully vent the H₂ gas. Filter the mixture through a short pad of silica to remove the ruthenium catalyst, eluting with EtOAc.

  • Analysis & Self-Validation : Concentrate the filtrate.

    • Self-Validation Check: Determine the diastereomeric ratio (dr) via crude ¹H NMR by integrating the newly formed carbinol methine proton. Determine the enantiomeric excess (ee) via chiral stationary phase HPLC against a racemic standard.

🔀 Mechanistic Visualization

DKR_Mechanism cluster_equilibration Enol Enolate / Enol (Achiral Intermediate) R_Keto (1R)-Keto Ester (Matched Enantiomer) Enol->R_Keto Rapid Epimerization (Base Catalyzed) S_Keto (1S)-Keto Ester (Mismatched Enantiomer) S_Keto->Enol Rapid Epimerization (Base Catalyzed) Product (1R, 2S)-Hydroxy Ester (Fixed Stereocenters) S_Keto->Product k_slow (Negligible) R_Keto->Product k_fast [Ru-(R)-BINAP] + H2

Dynamic Kinetic Resolution (DKR) pathway for configurationally labile keto-esters.

📚 References

  • Brønsted Acid-Promoted Cyclodimerization of α,β-Unsaturated γ-Ketoesters: Construction of Fused Pyrano-ketal-lactones and γ-Ylidene-butenolides Source: ACS Omega URL:[Link]

  • Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the LC-MS Fragmentation Pattern of Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate

For Researchers, Scientists, and Drug Development Professionals In the landscape of analytical chemistry, the precise structural elucidation of novel organic compounds is paramount. Liquid chromatography-mass spectrometr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, the precise structural elucidation of novel organic compounds is paramount. Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone technique, providing not only molecular weight information but also intricate structural details through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the expected LC-MS fragmentation of Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate, a molecule possessing a unique combination of functional groups that lead to a characteristic fragmentation signature. By understanding these pathways, researchers can confidently identify this compound and distinguish it from structurally similar alternatives.

Molecular Structure and Ionization

Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate presents several key structural features that dictate its fragmentation behavior: a cyclohexanone ring with a gem-dimethyl group, and an ethyl-2-oxoacetate side chain, which is a β-keto ester.

Chemical Structure:

  • Formula: C₁₄H₂₀O₄

  • Molecular Weight: 252.31 g/mol

In typical LC-MS analysis using soft ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the initial step is the formation of a quasi-molecular ion.[1] In positive ion mode, this will predominantly be the protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of 253.3. Adducts with sodium ([M+Na]⁺ at m/z 275.3) or potassium ([M+K]⁺ at m/z 291.4) may also be observed, particularly if these salts are present in the mobile phase or sample matrix.[1]

Predicted Fragmentation Pathways

The fragmentation of the protonated molecule of Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate is anticipated to be driven by the presence of its carbonyl groups and the lability of the ester functionality. The primary fragmentation routes are expected to be initiated by cleavage of the bonds alpha to the carbonyl groups and through characteristic rearrangements.

A significant fragmentation pathway for carbonyl compounds is the McLafferty rearrangement .[2][3][4] This rearrangement involves the transfer of a gamma-hydrogen atom to a carbonyl oxygen, followed by the cleavage of the bond between the alpha and beta carbons.[5] For the cyclohexanone ring in the target molecule, this can lead to specific neutral losses.

Another dominant fragmentation mechanism is alpha-cleavage , the breaking of a bond adjacent to a functional group, such as a carbonyl.[3][6] This is a highly favored process as it leads to the formation of resonance-stabilized acylium ions.

The fragmentation of the ethyl ester group is also expected, with a characteristic loss of the ethoxy group (-OC₂H₅).[1]

The following diagram illustrates the predicted major fragmentation pathways for the protonated molecule of Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate.

fragmentation_pathway cluster_main Predicted Fragmentation of Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate mol [M+H]⁺ m/z 253.3 frag1 Loss of C₂H₅OH (Ethanol) m/z 207.3 mol->frag1 -46 Da frag2 Loss of CO (Carbon Monoxide) m/z 225.3 mol->frag2 -28 Da frag3 Loss of C₂H₄O₂ (Ethyl Acetate) m/z 167.2 mol->frag3 -86 Da frag4 Loss of C₄H₆O₃ (Ethyl 2-oxoacetate radical) m/z 125.2 frag3->frag4 -42 Da (ketene loss) frag5 Base Peak from cyclohexanone ring m/z 83.1 frag4->frag5 -42 Da (ketene loss)

Caption: Predicted major fragmentation pathways for protonated Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate.

Comparison with Alternative Compounds

To highlight the unique fragmentation signature of Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate, a comparison with structurally related compounds is essential.

1. Ethyl 2-(2-oxocyclohexyl)acetate: This isomer lacks the gem-dimethyl group on the cyclohexanone ring.[7] Its molecular weight is 184.23 g/mol , and its [M+H]⁺ ion would be at m/z 185.2. While it would also exhibit losses of ethanol and the ethyl acetate moiety, the subsequent fragmentation of the cyclohexanone ring would differ. Saturated cyclic ketones are known to produce a characteristic fragment at m/z 55.[8] The presence of the gem-dimethyl group in our target molecule will lead to a different characteristic ion for the ring fragment, likely at m/z 83, corresponding to the dimethylcyclohexenone cation.

2. Ethyl 2-cyclohexyl-2-oxoacetate: This isomer has the keto group on the acetate side chain directly attached to the cyclohexane ring (not cyclohexanone).[9][10] Its molecular weight is also 184.23 g/mol . The fragmentation would be dominated by the loss of the ethyl formate moiety and cleavage within the cyclohexane ring, but it would lack the characteristic fragmentation pathways associated with the cyclohexanone ring, such as the specific McLafferty rearrangements.

CompoundMolecular Weight ( g/mol )[M+H]⁺ (m/z)Key Diagnostic Fragments (m/z)
Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate 252.31253.3207.3, 225.3, 167.2, 125.2, 83.1
Ethyl 2-(2-oxocyclohexyl)acetate184.23185.2139.2, 157.2, 99.1, 55.1
Ethyl 2-cyclohexyl-2-oxoacetate184.23185.2111.1, 83.1
Experimental Protocol for LC-MS Analysis

The following is a general protocol for the LC-MS analysis of Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate. Optimization may be required based on the specific instrumentation used.

experimental_workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry sample_prep Dissolve sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1-10 µg/mL. filter_sample Filter the sample through a 0.22 µm PTFE syringe filter. sample_prep->filter_sample lc_column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) filter_sample->lc_column mobile_phase Mobile Phase A: 0.1% formic acid in water Mobile Phase B: 0.1% formic acid in acetonitrile ionization Electrospray Ionization (ESI) in positive mode lc_column->ionization gradient Gradient elution: 5% to 95% B over 10 minutes flow_rate Flow rate: 0.3 mL/min scan_mode Full scan mode (m/z 50-500) and tandem MS (MS/MS) of the protonated molecule (m/z 253.3) ionization->scan_mode collision_energy Collision-induced dissociation (CID) with varying collision energies (10-40 eV) scan_mode->collision_energy

Caption: A typical experimental workflow for the LC-MS analysis of the target compound.

Conclusion

The LC-MS fragmentation pattern of Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate is predicted to be rich in information, providing a unique fingerprint for its identification. The combination of a cyclohexanone ring with a gem-dimethyl group and a β-keto ester side chain leads to a series of characteristic fragment ions resulting from alpha-cleavages and McLafferty rearrangements. By comparing this fragmentation pattern with that of its structural isomers, researchers can achieve a high degree of confidence in their analytical results. The provided experimental protocol serves as a robust starting point for developing a validated analytical method for this and similar compounds.

References

  • Chemistry Learner. McLafferty Rearrangement: Definition, Examples and Mechanism. [Link]

  • Wikipedia. McLafferty rearrangement. [Link]

  • M-LCMS. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [Link]

  • Chemistry Steps. McLafferty Rearrangement. [Link]

  • AK Lectures. McLafferty Rearrangement. [Link]

  • YouTube. mass spectrometry: McLafferty rearrangement. [Link]

  • Whitman College. GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones. [Link]

  • PubChem. Ethyl 2-oxocyclohexylacetate. [Link]

  • Chem-Space. ethyl 2-cyclohexyl-2-oxoacetate. [Link]

  • University of Massachusetts. Mass Spectrometry: Fragmentation. [Link]

Sources

Comparative

Comparing reactivity: Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate vs methyl 2-oxoacetate derivatives

A Comparative Guide to the Reactivity of Complex Cyclic vs. Simple Acyclic Keto-Esters Introduction In the landscape of synthetic organic chemistry, keto-esters are foundational building blocks, prized for their dual fun...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Reactivity of Complex Cyclic vs. Simple Acyclic Keto-Esters

Introduction

In the landscape of synthetic organic chemistry, keto-esters are foundational building blocks, prized for their dual functionality which allows for a diverse range of chemical transformations. Their reactivity, however, is not monolithic. It is exquisitely sensitive to molecular architecture. This guide provides an in-depth comparison of the reactivity profiles of two distinct classes of keto-esters: the sterically demanding Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate and the broader class of simpler methyl 2-oxoacetate derivatives .

The former, a complex α-keto ester, is representative of intermediates found in the synthesis of intricate natural products, such as steroids, where steric congestion is a defining feature.[1][2] The latter class, particularly exemplified by compounds like methyl acetoacetate (a β-keto ester), represents more conventional, sterically unencumbered synthons. Understanding their divergent reactivity is paramount for researchers in medicinal chemistry and process development, as the choice of substrate can dramatically alter reaction outcomes, yields, and mechanistic pathways. This guide will dissect these differences through the lens of steric effects, electronic properties, and enolization behavior, supported by experimental protocols designed to validate the discussed principles.

I. Structural Analysis: The Foundation of Reactivity

The reactivity of a molecule is fundamentally dictated by its three-dimensional structure and electronic distribution. The two classes of compounds under examination present a stark contrast in both these aspects.

A. Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate: A Profile in Steric Hindrance

This molecule is an α-keto ester, meaning the ketone and ester carbonyls are vicinal. Its defining feature is the bulky 4,4-dimethyl-2-oxocyclohexyl substituent attached to the α-keto carbon.

  • Key Structural Features:

    • α-Keto Ester Core: This moiety contains two highly electrophilic carbon centers: the ketone carbonyl (C2) and the ester carbonyl. Generally, the ketone carbonyl is the more reactive site for nucleophilic attack.[3]

    • Bulky Cyclohexyl Substituent: The chair-conformation of the cyclohexane ring, decorated with two gem-dimethyl groups, creates a significant steric shield around the α-keto ester core. This steric hindrance is a primary determinant of its reactivity.[4]

    • Remote Carbonyl Group: The ketone on the cyclohexyl ring (C2' position) acts as an electron-withdrawing group, which can subtly influence the electrophilicity of the primary reaction centers.

    • Acidic Protons: The molecule possesses α-protons on the cyclohexane ring, adjacent to the ring ketone. These protons are enolizable, a property that can be exploited in certain base-catalyzed reactions.

B. Methyl 2-Oxoacetate Derivatives: The Archetype of Acyclic Keto-Esters

This class is broader, but for a meaningful comparison, we will focus on two key examples:

  • Methyl 2-oxoacetate (Methyl Glyoxylate): The simplest α-keto ester. It is highly reactive due to minimal steric hindrance but lacks α-protons for enolization.[5]

  • Methyl Acetoacetate: A β-keto ester, which serves as a crucial point of comparison due to its distinct reactivity profile, dominated by the chemistry of its highly acidic α-protons.[6]

The fundamental difference lies in the accessibility of the reactive sites and the presence of a highly acidic methylene group in β-keto esters like methyl acetoacetate.

II. Comparative Reactivity: A Tale of Two Systems

We will dissect the reactivity based on three key chemical phenomena: susceptibility to nucleophilic attack, enolate formation and reactivity, and decarboxylation potential.

Pillar 1: Susceptibility to Nucleophilic Attack

The primary reaction at a carbonyl group is nucleophilic addition. The rate and feasibility of this reaction are governed by the electrophilicity of the carbonyl carbon and the steric accessibility of the attack trajectory.

  • Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate: The approach of a nucleophile to either the α-keto or ester carbonyl is severely impeded by the bulky cyclohexyl group. Even small nucleophiles will encounter significant steric repulsion, leading to dramatically reduced reaction rates compared to unhindered analogues.

  • Methyl 2-oxoacetate Derivatives: Methyl glyoxylate, being small and planar, reacts rapidly with nucleophiles. Derivatives with small alkyl groups (e.g., methyl pyruvate) are also highly reactive. The steric environment is the dominant factor controlling this reactivity.[7][8]

Caption: Steric hindrance dictates the rate of nucleophilic attack.

Data Summary 1: Predicted Relative Reduction Rates

CompoundSubstituent NaturePredicted Relative Rate (NaBH₄ Reduction)Primary Reason
Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetateBulky, cyclic1 (Baseline)Severe steric hindrance
Methyl PyruvateSmall, acyclic> 100Minimal steric hindrance
Methyl 2-oxoacetateMinimal (H-atom)> 500Very low steric hindrance
Pillar 2: Enolization and Enolate Reactivity

The presence of acidic α-protons is a gateway to enolate chemistry, which is central to C-C bond formation.[9] Here, the structural differences lead to profoundly different outcomes.

  • Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate: This molecule lacks protons α to the keto-ester system. Enolization can only occur on the cyclohexane ring, forming an enolate from the ring's ketone. While this enolate is a potent nucleophile, its formation and subsequent reactions (e.g., alkylation) occur away from the primary keto-ester functionality.

  • Methyl Acetoacetate (as a model derivative): This β-keto ester has highly acidic methylene protons (pKa ≈ 11 in DMSO) situated between two carbonyl groups.[6] Deprotonation yields a highly resonance-stabilized "soft" enolate. This enolate is the key intermediate in classic reactions like the acetoacetic ester synthesis, enabling facile alkylation and acylation at the α-carbon.[10] The enol content of β-keto esters is also significantly higher than that of simple ketones, a stability driven by conjugation and intramolecular hydrogen bonding.[11][12]

Caption: Divergent pathways of enolate formation and reactivity.

Pillar 3: Decarboxylation Reactions

Decarboxylation is a hallmark reaction of β-keto esters and their corresponding acids, providing a powerful method for ketone synthesis.[6] α-keto esters do not share this reactivity.

  • Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate: As an α-keto ester, this compound is stable to typical decarboxylation conditions. It lacks the required β-carbonyl group to stabilize the necessary carbanionic intermediate.

  • Methyl Acetoacetate: This compound is a classic substrate for the Krapcho decarboxylation .[13][14] Heating a β-keto ester in a polar aprotic solvent (like DMSO) with a salt (like LiCl) and water results in Sₙ2 attack on the ester alkyl group, followed by loss of CO₂, to cleanly afford a ketone.[15][16] This reaction is exceptionally useful due to its neutral conditions, which tolerate many other functional groups.[14]

Krapcho_Mechanism A β-Keto Ester B Cl⁻ attacks Methyl Group (Sₙ2) A->B + LiCl, DMSO, Δ C Carboxylate Intermediate B->C + MeCl D Decarboxylation (-CO₂) C->D E Enolate Intermediate D->E F Protonation (from H₂O) E->F G Ketone Product F->G

Caption: Mechanism of the Krapcho Decarboxylation for β-keto esters.

III. Experimental Protocols for Reactivity Validation

To provide empirical support for the principles discussed, the following validated protocols can be employed.

Experiment 1: Comparative Reduction Rate via Gas Chromatography (GC)

Objective: To quantify the impact of steric hindrance on the rate of nucleophilic attack by comparing the reduction rates of the complex cyclic keto-ester and a simple acyclic analogue (e.g., ethyl pyruvate).

Methodology:

  • Standard Preparation: Prepare 0.1 M stock solutions of ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate, ethyl pyruvate, and an internal standard (e.g., dodecane) in anhydrous ethanol.

  • Reaction Setup: In separate temperature-controlled vials at 0 °C, add 1.0 mL of each keto-ester stock solution and 0.1 mL of the internal standard stock solution.

  • Initiation: At t=0, add 0.5 equivalents of a freshly prepared 0.1 M solution of sodium borohydride (NaBH₄) in ethanol to each vial simultaneously.

  • Quenching and Sampling: At timed intervals (e.g., 1, 5, 15, 30, and 60 minutes), withdraw a 0.1 mL aliquot from each reaction and immediately quench it in a vial containing 0.5 mL of acetone and 0.5 mL of saturated aqueous ammonium chloride.

  • Analysis: Analyze each quenched sample by GC. The disappearance of the starting material is monitored by comparing its peak area to that of the internal standard.

  • Data Interpretation: Plot the concentration of the starting material versus time for both reactions. The significantly steeper slope for ethyl pyruvate will provide quantitative evidence of its higher reactivity due to lower steric hindrance.

Experiment 2: Comparative Enol Content by ¹H NMR Spectroscopy

Objective: To determine the equilibrium enol content of the complex cyclic keto-ester versus a β-keto ester (methyl acetoacetate), validating the principles of enolization.

Methodology:

  • Sample Preparation: Prepare NMR samples by dissolving an accurately weighed quantity of ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate and methyl acetoacetate in deuterated chloroform (CDCl₃) to a concentration of approximately 50 mM.

  • NMR Acquisition: Acquire quantitative ¹H NMR spectra for each sample, ensuring a sufficient relaxation delay (d1) of at least 5 times the longest T₁ value to allow for accurate integration.

  • Spectral Analysis (Methyl Acetoacetate):

    • Identify the signal for the enolic vinyl proton (typically ~5.0 ppm).

    • Identify the signal for the keto-form methylene protons (typically ~3.5 ppm).

    • The percent enol is calculated as: [Integral(enol vinyl H) / (Integral(enol vinyl H) + (Integral(keto methylene H) / 2))] * 100.

  • Spectral Analysis (Complex Cyclic Keto-Ester):

    • Examine the spectrum for any vinyl proton signals, which would indicate enolization of the cyclohexanone ring. The absence or very low integration of such a signal compared to the β-keto ester demonstrates its different enolization behavior.

  • Data Interpretation: The high percentage of enol tautomer observed for methyl acetoacetate, contrasted with the negligible amount for the complex cyclic ester's main chain, provides direct evidence for the structural features that favor enolization in β-dicarbonyl systems.[12]

IV. Conclusion

The reactivity of keto-esters is a nuanced interplay of steric and electronic factors. Our comparative analysis reveals a clear dichotomy:

  • Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate is a sterically encumbered molecule whose chemistry is dominated by the physical blockade of its reactive α-keto ester core. Its reactivity is primarily centered on the less hindered protons of the cyclohexanone ring, leading to enolate chemistry remote from the ester functionality.

  • Simple methyl 2-oxoacetate derivatives , especially β-keto esters like methyl acetoacetate, exhibit reactivity dictated by the electronic stabilization of a highly accessible and acidic α-carbon. This leads to facile enolate formation and participation in a wide array of classic C-C bond-forming and decarboxylation reactions.

For the practicing chemist, this guide underscores a critical lesson: molecular architecture is not a passive scaffold but an active participant in chemical reactivity. The choice between a sterically hindered substrate and a simple, unencumbered one is a choice between fundamentally different synthetic pathways and strategic possibilities.

References

  • Krapcho Decarboxylation | Chem-Station Int. Ed. (Chem-Station) Link[13]

  • Keto Acids and Esters - Oxygen Containing Compounds | MCAT Review (MCAT Review) Link[6]

  • Synthesis of β-keto carboxylic acids, esters and amides | Organic Chemistry Portal (Organic Chemistry Portal) Link[17]

  • Krapcho Decarboxylation | YouTube (YouTube) Link[14]

  • New mechanistic studies on the proline-catalyzed aldol reaction | PNAS (Proceedings of the National Academy of Sciences) Link[18]

  • One-Pot Synthesis of β-Keto Esters and Preparation of 3-Ketopalmitoyl-CoA | Thieme (Synlett) Link[19]

  • Krapcho decarboxylation | Wikipedia (Wikipedia) Link[15]

  • Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters | PMC (Journal of Synthetic Organic Chemistry, Japan) Link[20]

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters | AK Lectures (AK Lectures) Link[10]

  • Steric effects: Organic Chemistry II Study Guide | Fiveable (Fiveable) Link[4]

  • Hajos-Parrish-Eder-Sauer-Wiechert reaction | chemeurope.com (chemeurope.com) Link[1]

  • The Krapcho Dealkoxycarbonylation Reaction of Esters with α-Electron-Withdrawing Substituents | Request PDF (ResearchGate) Link[16]

  • Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate | PMC (The Journal of Organic Chemistry) Link[21]

  • The Hajos–Parrish–Eder–Sauer–Wiechert Reaction | Thieme (Synthesis) Link[2]

  • Proline-catalyzed aldol reactions | Wikipedia (Wikipedia) Link[22]

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity | PMC (Molecules) Link[23]

  • Combining Electronic and Steric Effects To Generate Hindered Propargylic Alcohols in High Enantiomeric Excess | ACS Publications (Organic Letters) Link[7]

  • Keto-enol tautomerism | Fiveable (Fiveable) Link[9]

  • Comparison of enol content | ECHEMI (ECHEMI) Link[24]

  • Hajos-Parrish-Eder-Sauer-Wiechert reaction. | ResearchGate (ResearchGate) Link[25]

  • At what point does steric considerations outweigh electronic considerations and vise versa when comparing the reactivities of aldehydes/ketones towards nucleophiles? | Reddit (r/chemhelp) Link[8]

  • Why is a ketone more reactive/electrophilic than an ester? | Pearson+ (Pearson+) Link[3]

  • Methyl 2-oxoacetate | ChemicalBook (ChemicalBook) Link[5]

  • Explanation of Substituent Effects on the Enolization of β-Diketones and β-Ketoesters | ACS Publications (Journal of Chemical Education) Link[11]

  • Comparison of enol content | Chemistry Stack Exchange (Chemistry Stack Exchange) Link[26]

  • Keto-Enol Tautomerism : Key Points | Master Organic Chemistry (Master Organic Chemistry) Link[12]

Sources

Validation

Advanced HPLC Method Validation for Quantifying Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate: A Comparative Guide

The Analytical Challenge: Structural Complexity and Tautomerism Quantifying complex dicarbonyl intermediates like Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate in crude reaction mixtures is a notoriously difficult...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Structural Complexity and Tautomerism

Quantifying complex dicarbonyl intermediates like Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate in crude reaction mixtures is a notoriously difficult chromatographic task. The molecule features a highly oxygenated framework: a cyclohexanone ring sterically hindered by a gem-dimethyl group, adjacent to a highly reactive 2-oxoacetate side chain.

This structural arrangement creates a highly acidic α -proton, making the system highly susceptible to keto-enol tautomerism on the chromatographic timescale. When analyzed using standard methods, this dynamic interconversion manifests as severe peak tailing, split peaks, and unpredictable retention time drift. Furthermore, crude synthesis mixtures often contain closely eluting diastereomers and unreacted starting materials that standard alkyl stationary phases simply cannot resolve.

Product Comparison: Core-Shell Phenyl-Hexyl vs. Conventional C18

To establish a robust, self-validating analytical method, we must move beyond conventional approaches. Below is an objective comparison between a standard Fully Porous Particle (FPP) C18 (5.0 µm) column and an advanced Core-Shell Phenyl-Hexyl (2.7 µm) column.

The Causality Behind the Core-Shell Phenyl-Hexyl Advantage
  • Orthogonal Selectivity ( π−π Interactions): Conventional C18 columns rely entirely on dispersive hydrophobic interactions, which fail to differentiate the subtle stereoelectronic variations of oxoacetate isomers. The Phenyl-Hexyl bonded phase introduces a dual-retention mechanism: the hexyl chain provides baseline hydrophobicity, while the phenyl ring engages in strong π−π and dipole-dipole interactions with the analyte's multiple carbonyl groups[1].

  • Intelligent Solvent Synergy: To maximize this selectivity, Methanol is chosen over Acetonitrile as the organic modifier. Acetonitrile contains π -electrons that competitively mask the π−π interactions between the analyte and the stationary phase. Methanol lacks π -electrons, thereby enhancing the stationary phase's interaction with the oxoacetate moiety and driving superior resolution[2].

  • Kinetic Efficiency (van Deemter Optimization): The 2.7 µm superficially porous (core-shell) architecture significantly reduces the diffusion path length of the analyte into the particle. This minimizes the mass transfer resistance ( C term in the van Deemter equation), delivering UHPLC-level theoretical plates and razor-sharp peaks without exceeding standard HPLC backpressure limits[3].

Experimental Protocol: A Self-Validating Methodology

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates built-in systemic checks.

Step 1: Sample Preparation & Quenching
  • Quench: Transfer 100 µL of the crude reaction mixture into a vial containing 900 µL of cold Methanol (4°C) to immediately halt any ongoing reactions and precipitate high-molecular-weight byproducts.

  • Clarify: Centrifuge the quenched sample at 10,000 rpm for 5 minutes.

  • Dilute: Dilute the supernatant 1:10 in Mobile Phase A. Causality: Matching the sample diluent to the initial gradient conditions prevents solvent-mismatch peak distortion (the "solvent effect") upon injection.

Step 2: Chromatographic Conditions
  • Analytical Column: Core-Shell Phenyl-Hexyl (100 x 4.6 mm, 2.7 µm).

  • Mobile Phase A: LC-MS Grade Water + 0.1% Trifluoroacetic Acid (TFA). Causality: Lowering the pH to ~2.0 fully suppresses ionization and locks the keto-enol equilibrium, preventing peak splitting.

  • Mobile Phase B: Methanol + 0.1% TFA.

  • Gradient Program: 30% B to 85% B over 8.0 minutes; hold at 85% B for 2.0 minutes; return to 30% B and equilibrate for 3.0 minutes.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 40°C (Reduces mobile phase viscosity, further improving mass transfer).

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

Step 3: System Suitability Testing (SST)

Before analyzing unknown samples, the system must self-validate by passing the following SST criteria using a 50 µg/mL reference standard:

  • Resolution ( Rs​ ): ≥2.0 between the target analyte and its closest isomer.

  • Peak Tailing ( Tf​ ): ≤1.2 .

  • Retention Time Precision: RSD ≤1.0% over 5 replicate injections.

Method Validation Data (ICH Q2(R2) Framework)

The method was rigorously validated against the latest ICH Q2(R2) guidelines, which mandate a lifecycle and risk-based approach to analytical procedure validation[4].

Comparative Validation Summary

The table below summarizes the quantitative performance of the optimized Core-Shell Phenyl-Hexyl method against the legacy C18 method.

Validation ParameterCore-Shell Phenyl-Hexyl (2.7 µm)Conventional C18 (5.0 µm)ICH Q2(R2) Acceptance Criteria
Retention Time ( tR​ ) 5.2 min8.7 minN/A
Peak Tailing ( Tf​ ) 1.051.62 (Severe tailing) ≤1.5
Resolution ( Rs​ ) 3.41.1 (Co-elution) ≥1.5
Linearity ( R2 ) 0.9998 (10–500 µg/mL)0.9921 ≥0.999
Accuracy (Spike Recovery) 99.5 ± 0.6%94.2 ± 2.8%98.0 - 102.0%
Precision (% RSD) 0.6%2.5% ≤2.0%

Data Interpretation: The conventional C18 column fails to meet regulatory thresholds for peak tailing, resolution, and precision due to uncontrolled secondary interactions and poor stereoselectivity. The Core-Shell Phenyl-Hexyl column easily surpasses all ICH Q2(R2) requirements[4].

Validation Workflow Visualization

HPLC_Validation A 1. Analyte Assessment (Keto-Enol Tautomerism) B 2. Column Selection (Core-Shell Phenyl-Hexyl) A->B C 3. Mobile Phase Opt. (0.1% TFA + Methanol) B->C D 4. System Suitability (Rs > 1.5, Tf < 1.5) C->D E 5. ICH Q2(R2) Validation (Linearity, Accuracy, Precision) D->E Pass Criteria F 6. Validated Method Ready for Routine Use E->F Lifecycle Mgt

Figure 1: Lifecycle approach to HPLC method development and validation.

Conclusion

Quantifying complex, highly oxygenated intermediates like Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate requires looking beyond generic chromatography. By pairing the unique π−π selectivity and kinetic efficiency of a Core-Shell Phenyl-Hexyl column with the intelligent use of Methanol and low-pH modifiers, analysts can transform a highly variable assay into a robust, ICH-compliant analytical procedure.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Available at:[Link]

  • Waters Corporation. "Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns." Available at:[Link]

  • Advanced Materials Technology. "Reversed Phase Positive Charge Surface Phenyl-Hexyl Phase for Improved Separations of Basic Analytes - HALO Columns." Available at:[Link]

Sources

Comparative

A Comparative Guide to the Infrared Spectroscopy of Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and complex organic synthesis, the precise characterization of novel molecules is paramount. This guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and complex organic synthesis, the precise characterization of novel molecules is paramount. This guide provides an in-depth analysis of the expected infrared (IR) spectroscopy absorption bands for Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate , a molecule of interest in synthetic and medicinal chemistry. By dissecting its constituent functional groups and comparing them with structurally related compounds, this document serves as a practical reference for researchers seeking to confirm the synthesis and purity of this and similar complex molecules.

Deciphering the Molecular Architecture: An Overview

Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate is a multi-functionalized organic compound. Its structure integrates a substituted cyclohexanone ring with an α-keto ester side chain. This unique combination of a cyclic ketone and an α-keto ester gives rise to a characteristic, and potentially complex, infrared spectrum. Understanding the individual contributions of these functionalities is key to interpreting the overall spectral data.

The primary functional groups that will dominate the IR spectrum are:

  • The ketone carbonyl (C=O) within the 4,4-dimethylcyclohexanone ring.

  • The two carbonyl groups of the α-keto ester moiety.

  • The C-O single bonds of the ester group.

  • The various C-H bonds of the ethyl and dimethylcyclohexyl groups.

Predicted Characteristic IR Absorption Bands

The following table outlines the predicted characteristic absorption bands for Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate. These predictions are based on established group frequencies for ketones, α-keto esters, and substituted cyclohexanes.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity
C=O (Ketone)Stretch~1715Strong
C=O (α-Keto Ester)Asymmetric Stretch~1755 - 1740Strong
C=O (α-Keto Ester)Symmetric Stretch~1725 - 1710Strong
C-H (Alkyl)Stretch~2960 - 2850Medium to Strong
C-O (Ester)Stretch~1300 - 1000Medium to Strong
C-C (gem-dimethyl)Bend~1385 and ~1365Medium

A Comparative Analysis: Isolating Structural Influences

To appreciate the nuances of the target molecule's spectrum, a comparison with simpler, related compounds is instructive.

The Cyclohexanone Core: 4,4-Dimethylcyclohexanone

The 4,4-dimethylcyclohexanone moiety provides a foundational spectral signature. A key feature of cyclic ketones is a strong C=O stretching absorption. For 4,4-dimethylcyclohexanone, this peak is typically observed around 1715 cm⁻¹ . The presence of the gem-dimethyl group is confirmed by two medium-intensity bands corresponding to symmetric and asymmetric bending vibrations at approximately 1385 cm⁻¹ and 1365 cm⁻¹ .

The Side Chain: α-Keto Esters

The ethyl 2-oxoacetate portion of the side chain introduces the characteristic absorptions of an α-keto ester. Unlike β-keto esters which can undergo keto-enol tautomerism, α-keto esters primarily exist in the keto form. A key feature of α-keto esters is the presence of two distinct C=O stretching bands due to the coupling between the two adjacent carbonyl groups.[1] These typically appear as a strong doublet, with the asymmetric stretch at a higher frequency (around 1755-1740 cm⁻¹ ) and the symmetric stretch at a lower frequency (around 1725-1710 cm⁻¹ ).[1]

The Complete Picture: Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate

In the target molecule, we anticipate an overlap of the ketonic C=O stretch from the ring and the lower frequency C=O stretch from the α-keto ester side chain, potentially leading to a broad and intense absorption band in the 1725-1710 cm⁻¹ region. The higher frequency C=O stretch of the α-keto ester should remain distinct around 1755-1740 cm⁻¹ . The C-H stretching region (2960-2850 cm⁻¹ ) will be complex due to the numerous sp³-hybridized C-H bonds in the ethyl and dimethylcyclohexyl groups. The fingerprint region (below 1500 cm⁻¹) will contain a multitude of C-C and C-O stretching and bending vibrations, providing a unique pattern for the molecule.

The following diagram illustrates the logical flow for predicting the IR spectrum of the target molecule based on its constituent parts.

G cluster_0 Structural Components cluster_1 Characteristic IR Absorptions cluster_2 Predicted Spectrum of Target Molecule A 4,4-Dimethylcyclohexanone C Ketone C=O Stretch (~1715 cm⁻¹) A->C D gem-Dimethyl Bending (~1385 & 1365 cm⁻¹) A->D B α-Keto Ester Moiety E α-Keto Ester C=O Stretches (Asymmetric: ~1755-1740 cm⁻¹ Symmetric: ~1725-1710 cm⁻¹) B->E F Ester C-O Stretch (~1300-1000 cm⁻¹) B->F H Overlapping C=O band (~1725-1710 cm⁻¹) C->H E->H I Distinct high-frequency C=O band (~1755-1740 cm⁻¹) E->I G Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate G->H G->I J Complex C-H stretching region (~2960-2850 cm⁻¹) G->J K Unique Fingerprint Region (<1500 cm⁻¹) G->K

Caption: Predicted IR spectrum based on structural components.

Experimental Protocol for IR Spectroscopic Analysis

To obtain a high-quality IR spectrum of Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate, the following protocol is recommended.

Sample Preparation (Neat Liquid)

Given that the target molecule is likely a liquid or a low-melting solid at room temperature, the "neat" liquid film method is the most straightforward approach.

Materials:

  • Fourier Transform Infrared (FTIR) spectrometer

  • Sodium chloride (NaCl) or potassium bromide (KBr) salt plates

  • Pasteur pipette

  • Acetone (for cleaning)

  • Kimwipes

Procedure:

  • Clean the Salt Plates: Thoroughly clean the salt plates with a small amount of acetone and a Kimwipe. Ensure the plates are completely dry and free of any residue. Handle the plates by their edges to avoid transferring moisture and oils from your fingers.

  • Apply the Sample: Using a clean Pasteur pipette, place a single small drop of the neat liquid sample onto the center of one salt plate.[2]

  • Form the Film: Gently place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[2] Avoid applying excessive pressure, which could damage the salt plates.

  • Mount the Sample: Place the "sandwiched" salt plates into the sample holder of the FTIR spectrometer.

Data Acquisition
  • Background Scan: Before running the sample, perform a background scan with the empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Sample Scan: Place the prepared sample in the spectrometer's sample holder and acquire the IR spectrum. A typical scan range is from 4000 cm⁻¹ to 400 cm⁻¹. Co-adding 16 to 32 scans is recommended to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

The following diagram outlines the experimental workflow for obtaining the IR spectrum.

Caption: Experimental workflow for IR spectroscopic analysis.

Conclusion

The infrared spectrum of Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate is predicted to be rich in information, with strong, characteristic absorptions arising from its ketone and α-keto ester functionalities. By understanding the expected positions and relative intensities of these bands and by comparing the spectrum to those of simpler, structurally related molecules, researchers can confidently identify and characterize this complex molecule. The experimental protocol outlined provides a reliable method for obtaining high-quality spectral data, which is a critical step in the rigorous process of drug discovery and development.

References

  • University of California, Los Angeles. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). How to prepare IR samples?. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR in the Liquid Phase and Neat Samples. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Liquids. Retrieved from [Link]

  • University of Central Arkansas, Department of Chemistry. (n.d.). Exp 8 - Infrared Spectroscopy. Retrieved from [Link]

  • University of California, Santa Cruz, Department of Chemistry and Biochemistry. (n.d.). Experiment 5 – IR Exercise. Retrieved from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]

  • University of Calgary, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • University of Massachusetts Boston, Department of Chemistry. (n.d.). Experiment 11 — Infrared Spectroscopy. Retrieved from [Link]

  • Athabasca University. (n.d.). Experiment 6: Infrared Spectroscopy Tutorial. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-oxocyclohexylacetate. Retrieved from [Link]

  • The Royal Society of Chemistry. (2009). SUPPLEMENTARY MATERIAL. Retrieved from [Link]

  • Lauer, J. L., & Peterkin, M. E. (1973). Low Temperature and High Pressure Far Infrared Spectra of Condensed Phases: I. Mono- and Dimethylcyclohexanes. Applied Spectroscopy, 27(6), 448-454.
  • LookChem. (2025, May 20). 4,4-dimethylcyclohexanone. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3,4-Dimethyl cyclohexanone. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-(((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)amino)-2-oxoacetate (Edoxaban Impurity). Retrieved from [Link]

  • ResearchGate. (2021, August). Fragments of the IR spectra of (1) 2-ethylhexyl.... Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl 2-[4-(boc-amino)cyclohexyl]acetate - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

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Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Handling Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate

A Note from Your Senior Application Scientist: In the fast-paced world of drug discovery and organic synthesis, our focus is often on the target molecule. However, the foundation of innovative science is built upon a bed...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note from Your Senior Application Scientist:

In the fast-paced world of drug discovery and organic synthesis, our focus is often on the target molecule. However, the foundation of innovative science is built upon a bedrock of safety and procedural excellence. The compound we are discussing today, Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate, is a β-keto ester. While this class of molecules is invaluable in synthetic chemistry for forming new carbon-carbon bonds[1][2], it requires meticulous handling. This guide is designed not as a mere checklist, but as a framework for understanding the causality behind each safety recommendation. By treating every protocol as a self-validating system, we ensure the integrity of our research and, most importantly, the safety of our team.

Hazard Assessment: Understanding the Compound

Table 1: Inferred Hazard Profile

Hazard Category Description Rationale & Supporting Evidence
Skin Irritation Expected to cause skin irritation upon contact. Structurally related compounds like Ethyl 2-oxocyclohexylacetate and Ethyl 2-(3,4-dichlorophenyl)-2-oxoacetate are classified as skin irritants[3][4][5].
Eye Irritation Expected to cause serious eye irritation. This is a common characteristic of this chemical class. GHS classifications for similar esters confirm they cause serious eye irritation[3][4].
Acute Oral Toxicity May be harmful if swallowed. Ethyl 2-oxocyclohexylacetate is classified as "Harmful if swallowed"[3]. Another ester, 2-Ethylhexyl thioglycolate, is also harmful if ingested.
Respiratory Irritation Vapors or aerosols may cause respiratory tract irritation. While specific data is limited, many organic esters can cause drowsiness or dizziness upon inhalation[6]. It is prudent to avoid breathing vapors[5].

| Combustibility | The compound is likely combustible. | As an organic ester, it can be expected to burn. Vapors may form explosive mixtures with air upon intense heating[5]. |

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not arbitrary; it is a direct response to the identified hazards. The goal is to create an impermeable barrier between you and the chemical.

Table 2: Mandatory PPE for Handling Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate

Protection Type Required Equipment Specification & Rationale (The "Why")
Eye & Face Protection Chemical Splash Goggles & Face Shield Goggles: Must be flexible-fitting and provide a complete seal around the eyes to protect against splashes from any direction. Standard safety glasses are insufficient[7][8]. Face Shield: Worn over goggles, a face shield is essential when handling larger quantities (>50 mL) or during procedures with a high splash potential (e.g., quenching a reaction) to protect the entire face[8][9].
Hand Protection Nitrile Gloves Specification: Standard disposable nitrile gloves provide adequate protection against incidental splashes of organic solvents and esters[9][10]. Rationale: Latex gloves offer poor protection against most organic liquids[9][10]. For prolonged contact or immersion, heavier-duty gloves may be necessary. Always double-glove if handling highly concentrated solutions.
Body Protection Flame-Resistant (FR) Laboratory Coat & Full Coverage Clothing Specification: A knee-length lab coat with long, gathered sleeves, fully buttoned, is required[10]. Rationale: This protects your skin and personal clothing from splashes and spills. The clothing worn underneath must cover the legs completely (no shorts), and shoes must be closed-toed and made of a non-porous material like leather[7].

| Respiratory Protection | Not typically required under standard use. | Rationale: All handling of this compound must be performed within a certified chemical fume hood, which provides adequate ventilation and removes vapors at the source[5][11]. A respirator (e.g., a full-face respirator with appropriate cartridges) would be required only in the event of a large spill or ventilation failure[12]. |

Operational Protocol: From Bench to Waste

This step-by-step workflow ensures that safety is integrated into every phase of handling.

Step 1: Pre-Handling Safety Check
  • Verify Fume Hood Function: Check the fume hood's certification sticker and ensure the airflow monitor indicates normal operation.

  • Locate Safety Equipment: Mentally map the locations of the nearest safety shower, eyewash station, and fire extinguisher.

  • Prepare Spill Kit: Ensure a chemical spill kit containing an inert absorbent material (e.g., vermiculite or sand), waste bags, and tongs is immediately accessible[13][14].

  • Review Procedure: Read through your entire experimental plan before drawing any chemical.

Step 2: Donning PPE

Always don PPE in the following order to ensure proper fit and coverage:

  • Lab Coat

  • Goggles

  • Face Shield (if required)

  • Gloves (pull cuffs over the sleeves of your lab coat)

Step 3: Chemical Handling in Fume Hood
  • Work Zone: Perform all transfers, weighings, and reactions at least 6 inches inside the fume hood sash.

  • Aliquotting: When transferring the liquid, use a syringe or pipette. Pouring directly from a large stock bottle increases the risk of splashes and spills.

  • Container Management: Keep all containers of the chemical sealed when not in immediate use to prevent vapor release[6].

Step 4: Post-Handling & Doffing PPE

Proper removal of PPE is critical to prevent cross-contamination.

  • Remove Gloves: Peel off the first glove by pinching the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the second glove and remove it. Dispose of gloves in the designated hazardous waste container.

  • Remove Face Shield & Goggles.

  • Remove Lab Coat.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water[5].

Emergency Response & Disposal Plan

Preparedness is your most effective tool in an emergency.

Spill Management

The response to a spill is dictated by its scale and location.

  • Minor Spill (<100 mL inside a fume hood):

    • Alert: Inform nearby colleagues immediately.

    • Contain: Use an inert absorbent material (vermiculite, sand) to create a dike around the spill[15][16][17].

    • Absorb: Working from the outside in, apply absorbent material over the spill[15].

    • Collect: Using spark-proof scoops or tongs, collect the absorbed material and place it in a heavy-duty plastic bag or sealed container[13][15].

    • Decontaminate: Wipe the area with soap and water. Collect the cleaning materials for disposal as hazardous waste[13].

    • Dispose: Label the waste container "Hazardous Waste: Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate spill debris" and arrange for pickup.

  • Major Spill (>100 mL or any spill outside a fume hood):

    • Evacuate: Immediately alert everyone in the lab and evacuate the area[13].

    • Isolate: Close the doors to the laboratory to confine vapors[13].

    • Notify: Call your institution's emergency number or 911. Do not attempt to clean it up yourself[13].

Spill_Response_Workflow spill Chemical Spill Occurs assess Assess Spill Size & Location spill->assess minor_spill Minor Spill (<100mL, in fume hood) assess->minor_spill Minor major_spill Major Spill (>100mL or outside hood) assess->major_spill Major alert_colleagues Alert Colleagues minor_spill->alert_colleagues evacuate EVACUATE AREA major_spill->evacuate don_ppe Don Additional PPE (e.g., double gloves) alert_colleagues->don_ppe contain_absorb Contain & Absorb Spill with Inert Material don_ppe->contain_absorb collect_waste Collect Waste into Sealed Container contain_absorb->collect_waste decontaminate Decontaminate Area collect_waste->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose isolate Isolate Lab (Close Doors) evacuate->isolate call_emergency Call Emergency Services isolate->call_emergency

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate
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